molecular formula C7H9IO2 B2697700 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid CAS No. 2209086-71-3

2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid

Cat. No.: B2697700
CAS No.: 2209086-71-3
M. Wt: 252.051
InChI Key: PVOFQSLMRHXHOH-UHFFFAOYSA-N
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Description

2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid is a useful research compound. Its molecular formula is C7H9IO2 and its molecular weight is 252.051. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOFQSLMRHXHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic Acid as a High-Fidelity Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical properties, synthetic pathways, and bioisosteric applications of 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid (I-BCP-CH₂COOH).

Executive Summary

In modern medicinal chemistry, "escaping from flatland" via saturated bioisosteres is a dominant strategy to improve physicochemical properties without sacrificing potency. 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid represents a sophisticated bioisostere for 4-iodophenylacetic acid and related linear aliphatic linkers.

This molecule combines the rigid, linear geometry of the bicyclo[1.1.1]pentane (BCP) core with the unique electronic properties of a bridgehead iodine atom. The iodine serves not merely as a lipophilic bulk but as a potent halogen bond (XB) donor , capable of specific interactions with backbone carbonyls in target proteins.

Part 1: Structural & Physicochemical Rationale[1][2]

Geometric Fidelity vs. The Phenyl Ring

The BCP core acts as a linear spacer. Unlike flexible alkyl chains, it maintains a rigid vector between the iodine and the acetic acid tail.

  • Distance: The C1–C3 distance in BCP is ~1.85 Å, shorter than the para-phenyl distance (~2.8 Å). However, when accounting for the substituent vectors, the I-BCP-CH₂COOH motif mimics the spatial projection of p-iodophenylacetic acid with high fidelity, albeit with a slightly reduced molecular volume.

  • Linearity: The substituents at C1 and C3 are collinear (180°), perfectly mimicking the para-substitution pattern.

The Iodine "Sigma Hole" (Halogen Bonding)

A critical feature of this molecule is the electronic environment of the iodine atom.

  • Effect: The BCP cage is electron-withdrawing due to the high s-character of the C–C bonds. This pulls electron density away from the iodine atom.

  • Result: This enhances the sigma hole (a region of positive electrostatic potential) on the distal tip of the iodine.

  • Application: This allows the molecule to engage in strong halogen bonding (XB) with nucleophilic residues (e.g., backbone carbonyl oxygen, histidine nitrogen) in the binding pocket, often exceeding the binding enthalpy of analogous chloro- or bromo-derivatives.

Metabolic Stability (Fsp³)

Replacing a phenyl ring with BCP significantly increases the fraction of sp³ hybridized carbons (Fsp³).

  • Metabolism: The BCP core is generally resistant to oxidative metabolism by cytochrome P450 enzymes (specifically avoiding arene oxide formation common in phenyl rings).

  • Solubility: The disruption of planarity reduces crystal lattice energy, typically enhancing aqueous solubility compared to the flat phenyl analog.

Part 2: Synthetic Methodology

The synthesis of 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid relies on Atom Transfer Radical Addition (ATRA) to the strain-release alkene [1.1.1]propellane.

Synthetic Workflow Diagram

The following diagram illustrates the radical mechanism converting propellane to the target acid.

Synthesis Propellane [1.1.1]Propellane Intermediate_Rad Bridgehead Radical Intermediate Propellane->Intermediate_Rad hν or Et3B + Reagent Reagent Methyl Iodoacetate (Radical Precursor) Reagent->Intermediate_Rad Ester Methyl 2-(3-iodo-BCP)acetate Intermediate_Rad->Ester Iodine Transfer Product 2-(3-Iodo-BCP)acetic acid Ester->Product LiOH/THF Hydrolysis

Caption: ATRA synthesis route. The iodine atom is installed concurrently with the acetate side chain via radical opening of the propellane central bond.

Detailed Experimental Protocol

Objective: Synthesis of 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid via methyl ester intermediate.

Step 1: Radical Addition (Synthesis of Methyl Ester)

  • Reagents: Prepare a solution of [1.1.1]propellane (approx. 0.5 M in Et₂O/pentane). Note: Propellane is volatile and generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • Mixing: To the propellane solution at 0°C, add Methyl Iodoacetate (1.2 equivalents).

  • Initiation:

    • Method A (Photochemical):[1][2] Irradiate the mixture with a UV lamp (Hg lamp or 365 nm LED) for 2–4 hours.

    • Method B (Chemical): Add triethylborane (Et₃B, 0.1 eq) and expose to trace air to initiate the radical chain.

  • Monitoring: Monitor consumption of propellane by GC-MS or NMR.

  • Workup: Concentrate the solvent carefully (volatile). The crude residue contains methyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate .

  • Purification: Silica gel chromatography (Gradient: 0–10% EtOAc in Hexanes). The iodine atom is sensitive; avoid prolonged exposure to light.

Step 2: Hydrolysis to Carboxylic Acid

  • Dissolution: Dissolve the purified ester (1.0 eq) in a mixture of THF:Water (3:1).

  • Saponification: Add Lithium Hydroxide (LiOH·H₂O, 2.5 eq) at 0°C.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Acidify carefully with 1N HCl to pH ~3.

  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄.

  • Isolation: Concentrate in vacuo to yield 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid as a white/off-white solid.

Part 3: Bioisosteric Applications & Logic

Comparison: Phenyl vs. Iodo-BCP

This bioisostere is particularly valuable when targeting hydrophobic pockets that require a specific anchor point (the acid) and a halogen interaction.

Propertyp-Iodophenylacetic AcidIodo-BCP-acetic AcidAdvantage
Geometry Planar (2D)3D Cage"Escape from Flatland" (Solubility)
Vector Length ~6.5 Å (I to COOH)~5.8 Å (I to COOH)Slightly compact; good for tight pockets
LogP High (Lipophilic)ModerateImproved ADME
Halogen Bond Moderate DonorStrong Donor Enhanced target affinity via Sigma Hole
Metabolism Arene oxidation riskInert coreHigher metabolic stability
Logical Pathway for Drug Design

The following diagram depicts the decision logic for utilizing this scaffold in a Lead Optimization campaign.

Bioisostere_Logic Lead Lead Compound: Contains p-Iodophenyl group Problem Issues Identified: 1. Poor Solubility 2. Metabolic Liability (CYP) Lead->Problem Strategy Strategy: Saturated Bioisostere Replacement Problem->Strategy Design Design: Replace Phenyl with BCP Retain Iodine for XB Strategy->Design Outcome Outcome: 1. Lower LogD 2. Retained Potency (XB) 3. Improved Fsp3 Design->Outcome

Caption: Decision tree for replacing aromatic rings with Iodo-BCP scaffolds to solve ADME liabilities.

Part 4: Experimental Validation (LogP Determination)

To validate the bioisosteric advantage, the lipophilicity (LogP/LogD) must be compared experimentally.

Protocol: Shake-Flask LogD₇.₄ Determination

  • Preparation: Prepare a saturated solution of the test compound (Iodo-BCP acid) in octanol.

  • Equilibration: Mix equal volumes of the octanol solution and phosphate-buffered saline (PBS, pH 7.4).

  • Agitation: Shake vigorously for 1 hour at 25°C. Allow phases to separate for 4 hours (or centrifuge).

  • Quantification: Analyze the concentration of the compound in both the octanol and aqueous phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
  • Validation: Run a reference standard (e.g., p-iodophenylacetic acid) in parallel. Expect the BCP analog to show a lower LogD (typically 0.5–1.0 log unit lower) due to the non-aromatic core.

References

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17(11), 2839–2849. Link

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[3][4][5] Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

  • Bunnell, A., et al. (2025).[6][7] Mechanism-Guided Development of Directed C–H Functionalization of Bicyclo[1.1.1]pentanes. Journal of the American Chemical Society, 147(23), 20159–20167.[6] Link

  • Lovering, F., et al. (2009).[8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burton, K. I., & MacMillan, D. W. C. (2025).[5] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537.[5] Link[5]

Sources

Beyond Flatland: The Bicyclo[1.1.1]pentane (BCP) Paradigm in Phenyl Isosterism

[1]

Executive Summary

In the pursuit of optimizing drug-like properties, the "Escape from Flatland" initiative has established saturation as a key driver for clinical success. Among saturated bioisosteres, Bicyclo[1.1.1]pentane (BCP) has emerged as the premier surrogate for para-substituted phenyl rings.[1][2]

This guide provides a technical deep-dive into the BCP moiety. Unlike classical isosteres, BCP offers a unique combination of collinear exit vectors, reduced lipophilicity, and metabolic resilience. However, its application requires a nuanced understanding of its geometry—specifically, the dimensional contraction (1.85 Å vs. 2.79 Å) that distinguishes it from the aromatic systems it replaces.

Part 1: The Physicochemical Rationale[4]

Structural Geometry & Vector Analysis

The primary justification for BCP deployment is its ability to mimic the directional vectors of a para-phenyl ring while introducing

  • Vector Alignment: The C1–C3 axis of BCP is perfectly collinear, mimicking the 1,4-substitution pattern of benzene.

  • Dimensional Contraction: The distance between the bridgehead carbons in BCP is approximately 1.85 Å , significantly shorter than the ~2.79 Å distance between para-carbons in a phenyl ring.[3] This

    
    1 Å contraction means BCP is not a "perfect" geometric fit but rather a "contracted" spacer. This can be advantageous in tightening ligand-protein binding clefts but detrimental if the binding pocket requires the full span of a phenyl ring.
    
Physicochemical Property Matrix

The following table summarizes the shift in properties when replacing a Phenyl ring with BCP and other common isosteres.

PropertyPhenyl (Reference)Bicyclo[1.1.1]pentane (BCP)CubaneAlkyne
Hybridization

(Planar)

(3D)

(3D)

(Linear)
Exit Vector Angle 180°180°180°180°
Bridgehead Distance ~2.79 Å~1.85 Å~2.72 Å~1.20 Å
Solubility (Aq) Low (High Lattice Energy)High (Disrupts Packing)HighModerate
Metabolic Stability Low (Oxidation prone)High (No CYP oxidation)HighVariable
LogP Impact HighReducedReducedVariable
The "Solubility Switch" Mechanism

Aromatic rings facilitate



Part 2: Synthetic Methodologies & Workflow

Accessing the BCP core relies almost exclusively on the strain-release chemistry of [1.1.1]propellane . This highly strained precursor (

Strategic Decision Tree

Before synthesis, evaluate the target using the following logic:

BCP_Decision_LogicstartTarget Molecule Analysisq1Is the Phenyl Ring a Metabolic Hotspot?start->q1q2Is Solubility a Limiting Factor?q1->q2Yes/Maybeq3Is Pi-Stacking Essential for Binding?q1->q3Noq2->q3Yesdecision_noRetain Phenyl / Try Pyridineq2->decision_noNo (Solubility OK)decision_yesProceed with BCP Replacementq3->decision_yesNo (Spacer Function)q3->decision_noYes (Critical Interaction)synth_pathSelect Synthetic Routedecision_yes->synth_pathroute_AStrain-Release Amination(For Aniline mimics)synth_path->route_ATarget: BCP-Amineroute_BRadical ATRA / Photoredox(For Carbon spacers)synth_path->route_BTarget: BCP-Alkyl/Aryl

Figure 1: Decision logic for implementing BCP bioisosteres in medicinal chemistry campaigns.

Part 3: Experimental Protocol

Protocol: Strain-Release Amination of [1.1.1]Propellane

Objective: Synthesis of a BCP-amine analog (Aniline isostere) directly from [1.1.1]propellane.[4] Reference: Adapted from Baran et al. (2016) and subsequent optimizations.

Safety Warning

[1.1.1]Propellane is volatile and potentially explosive if concentrated to dryness. Always handle in solution (typically Et2O or THF) and store at -78°C.

Reagents
  • Precursor: [1.1.1]Propellane (0.3–0.5 M solution in Et2O).

  • Amine Nucleophile: Secondary amine of choice (1.0 equiv).

  • Reagent: i-PrMgCl (2.0 M in THF) or TMPMgCl·LiCl (Turbo-Hauser base).

  • Electrophile: Electrophilic aminating reagent (e.g., hydroxlamine benzoate) OR quench with acid for simple hydroamination.

Step-by-Step Methodology
  • Activation of Amine (In Situ Formation of Mg-Amide):

    • To a flame-dried Schlenk flask under Argon, add the secondary amine (1.0 mmol) and anhydrous THF (2.0 mL).

    • Cool to 0°C. Dropwise add i-PrMgCl (1.1 equiv) or Turbo-Hauser base.

    • Stir at 0°C for 30 minutes to ensure deprotonation.

  • Strain-Release Addition:

    • Add the [1.1.1]propellane solution (1.2 equiv) to the magnesium amide mixture at 0°C.

    • Mechanism:[5][6][7][8][9] The N-Mg species attacks the bridgehead carbon, breaking the central bond and generating a bridgehead Grignard species (BCP-MgX).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Functionalization (Quench):

    • For Hydro-amination (H-cap): Quench with MeOH or saturated NH4Cl.

    • For C-C Bond Formation: Add an electrophile (e.g., aldehyde, ketone, or transition metal catalyst for cross-coupling) to the BCP-Grignard intermediate.

  • Workup & Isolation:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4 and concentrate (Caution: BCP amines can be volatile; avoid high vacuum if low MW).

    • Purify via silica gel chromatography (often requires basic modifiers like Et3N due to amine basicity).

Part 4: Case Study & Pharmacological Impact

The BMS-708,163 Story ( -Secretase Inhibitor)

The most definitive validation of BCP as a phenyl isostere comes from the optimization of BMS-708,163 by Pfizer.[10]

  • Challenge: The parent compound (containing a fluorophenyl ring) exhibited poor solubility and moderate metabolic stability.

  • Intervention: Replacement of the central fluorophenyl ring with a BCP moiety.

  • Outcome:

    • Potency: Maintained equipotent enzyme inhibition (

      
      ), proving the "spacer" hypothesis.
      
    • Solubility: Aqueous solubility increased by >50-fold.

    • Permeability: Passive permeability improved significantly due to the increase in

      
       (fraction of 
      
      
      carbons).
    • PK Profile: Oral exposure (AUC) in mice increased 4-fold.[5][11]

BMS_Case_Studycluster_0Parent Compound (BMS-708,163)cluster_1Bioisostere Analognode_AFluorophenyl Core(Planar, Lipophilic)processBioisostericReplacementnode_A->processnode_BBCP Core(3D, Soluble)resultsOutcomes:1. Solubility: >50x Increase2. Potency: Maintained3. AUC: 4-fold Increasenode_B->resultsprocess->node_B

Figure 2: Impact of BCP replacement on the physicochemical profile of BMS-708,163.

References

  • Stepan, A. F., et al. (2012).[2][11][12][13] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Gianatassio, R., et al. (2016).[4][9] "Strain-Release Amination." Science.

  • Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Bunker, K. D., et al. (2011).[4] "Scalable Synthesis of [1.1.1]Propellane." Organic Syntheses.

  • Denisenko, A., et al. (2020).[12] "Saturated Bioisosteres of ortho-Substituted Benzenes." Angewandte Chemie International Edition.

Physiochemical Profile & Synthetic Utility of 3-Iodo-Bicyclo[1.1.1]pentane-1-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D),


-rich architectures is a critical strategy to improve clinical success rates. 3-iodo-bicyclo[1.1.1]pentane-1-acetic acid  represents a high-value "linchpin" scaffold in this domain.

It functions as a saturated bioisostere of 4-iodophenylacetic acid , offering a precise geometrical match (linear 180° exit vectors) while significantly altering the physiochemical landscape. This guide details the physiochemical advantages, synthetic accessibility, and application of this scaffold in generating high-


 chemical libraries.

Part 1: The Structural Paradigm

Bioisosteric Rationale

The Bicyclo[1.1.1]pentane (BCP) core is the smallest constrained bicyclic hydrocarbon. When substituted at the 1- and 3-positions, the distance between the bridgehead carbons (~1.85 Å) is shorter than that of a para-phenyl ring (~2.8 Å), yet the exit vectors remain collinear.

This "shrunken" geometry allows 3-iodo-BCP-acetic acid derivatives to fit into similar binding pockets as their phenyl analogs but with reduced molecular volume and distinct electronic properties.

The "Iodo-Acid" Dual Handle

The molecule contains two orthogonal reactive sites:

  • The Bridgehead Iodine (

    
    ):  A handle for cross-coupling (Suzuki-Miyaura, Sonogashira) or radical substitution, enabling the installation of complex aryl or heteroaryl groups.
    
  • The Acetic Acid Tail: A standard handle for amide coupling or esterification, allowing attachment to solubilizing linkers, warheads, or protein-binding motifs.

Bioisostere_Comparison Phenyl 4-Iodophenylacetic Acid (Planar, Aromatic) Properties Physiochemical Shift Phenyl->Properties High Pi-Stacking BCP 3-Iodo-BCP-acetic Acid (3D, Saturated) BCP->Properties High Fsp3 Outcome Improved Solubility Reduced Metabolic Liability Properties->Outcome Result

Figure 1: Structural transition from planar aromatics to the BCP scaffold.

Part 2: Physiochemical Profiling

The substitution of a phenyl ring with the 3-iodo-BCP core imparts drastic changes to the ADME profile.

Solubility and Lipophilicity (LogP vs. LogD)

Aromatic rings often suffer from poor aqueous solubility due to strong


 stacking interactions in the crystal lattice. The BCP core, being spherical and saturated, disrupts this packing.
Property4-Iodophenylacetic Acid3-Iodo-BCP-acetic AcidImpact on Drug Design
Geometry Planar (2D)Spherical/Linear (3D)Disrupts crystal lattice energy; improves solubility.
cLogP ~2.8~1.3Lowers lipophilicity, reducing non-specific binding.
TPSA 37.3 Ų37.3 ŲPolar surface area remains constant (driven by carboxylate).
Metabolic Stability Low (Aromatic hydroxylation)HighEliminates CYP450 aromatic oxidation sites.
Exit Vector Angle 180°180°Maintains binding orientation.
Metabolic Stability

The primary metabolic advantage is the removal of the aromatic ring, which is a common substrate for CYP450-mediated oxidation (formation of phenols/epoxides). The BCP bridgehead hydrogens are sterically protected and electronically deactivated, making the core highly resistant to oxidative metabolism.

Part 3: Synthetic Accessibility & Functionalization

The synthesis of 3-iodo-BCP-acetic acid relies on "Strain-Release Chemistry" utilizing [1.1.1]propellane.

Synthesis Protocol: Radical Addition to [1.1.1]Propellane

This protocol utilizes the high reactivity of the central C-C bond in [1.1.1]propellane towards radical species.

Reagents:

  • [1.1.1]Propellane (0.5 M in Et2O)

  • Methyl Iodoacetate (Radical Precursor)

  • TBAF (if using silyl-protected precursors) or LiOH (for hydrolysis)

Step-by-Step Methodology:

  • Initiation: In a quartz vessel or under standard LED irradiation (blue light, 450 nm), combine [1.1.1]propellane (1.0 equiv) with Methyl Iodoacetate (1.2 equiv).

  • Atom Transfer Radical Addition (ATRA): The iodine atom is abstracted by the light/initiator to generate the

    
     radical.
    
  • Strain Release: The radical attacks the central bond of propellane, opening the ring to form the BCP radical.

  • Termination: The BCP radical abstracts the iodine atom from the starting material (chain propagation), yielding methyl 3-iodo-bicyclo[1.1.1]pentane-1-acetate .

  • Hydrolysis: Treat the ester with LiOH in THF/H2O (3:1) at room temperature for 4 hours. Acidify with 1M HCl to precipitate 3-iodo-BCP-acetic acid .

Functionalization Workflow

Once the core is synthesized, it serves as a divergence point.

Synthesis_Workflow Propellane [1.1.1]Propellane Intermediate Methyl 3-iodo-BCP-acetate Propellane->Intermediate ATRA (hv) Precursor Methyl Iodoacetate Precursor->Intermediate Product 3-Iodo-BCP-acetic Acid Intermediate->Product LiOH Hydrolysis Suzuki Suzuki Coupling (Arylation) Product->Suzuki Pd cat., Ar-B(OH)2 Amide Amide Coupling (Linker Attachment) Product->Amide HATU, R-NH2

Figure 2: Synthetic workflow from propellane precursor to functionalized scaffold.

Part 4: Experimental Validation (Self-Validating Protocols)

Solubility Assay (Thermodynamic)

To verify the physiochemical advantage, perform a comparative shake-flask solubility test.

  • Preparation: Weigh 5 mg of the BCP analog and 5 mg of the Phenyl analog into separate vials.

  • Solvent: Add 500 µL of pH 7.4 phosphate buffer.

  • Equilibration: Shake at 25°C for 24 hours.

  • Analysis: Filter (0.22 µm PTFE). Analyze filtrate via HPLC-UV (254 nm).

  • Validation: The BCP analog should show >10x solubility compared to the iodophenyl analog due to the disruption of crystal packing energies.

Microsomal Stability Assay
  • Incubation: Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Expectation: BCP derivatives typically exhibit

    
     (intrinsic clearance) values < 10 µL/min/mg, whereas phenyl analogs often exceed 50 µL/min/mg.
    

References

  • Stepan, A. F., et al. (2012).[1] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.

  • Bunker, K. D., et al. (2011). "Scalable Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes." Organic Letters.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Metabolic stability advantages of BCP acetic acid scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Metabolic Stability and Bioisosteric Design

Executive Summary

In the landscape of modern medicinal chemistry, the "Escape from Flatland" is no longer a theoretical concept but a practical necessity. Planar aromatic rings, particularly phenylacetic acid moieties, are frequent liabilities in drug candidates due to poor aqueous solubility and susceptibility to oxidative metabolism.

This guide focuses on the Bicyclo[1.1.1]pentane (BCP) acetic acid scaffold (


) as a high-value bioisostere for phenylacetic acid. Unlike classical isosteres, the BCP scaffold offers a unique combination of metabolic silencing  (by eliminating aromatic oxidation sites) and physicochemical enhancement  (by increasing 

character).

This document provides a validated technical framework for integrating BCP acetic acid scaffolds into lead optimization programs, detailing the mechanistic basis for their stability, comparative physicochemical data, and robust synthetic protocols.

The Bioisosteric Rationale: Geometry and Vectors

The transition from a phenyl ring to a BCP cage is not merely a change in atoms; it is a shift in topology.

  • Vector Retention: The distance between the bridgehead carbons in BCP (

    
    ) is shorter than the para-substitution distance in benzene (
    
    
    
    ). However, when used as a spacer in the acetic acid context (BCP-
    
    
    -COOH), the exit vectors remain collinear, preserving the binding mode of the carboxylate pharmacophore within the target pocket.
  • Dimensionality: The phenyl ring is planar (2D). The BCP cage is three-dimensional.[1] This 3D bulk disrupts the

    
    -
    
    
    
    stacking interactions that often lead to poor solubility and crystal packing issues in aromatic leads.
Diagram 1: Structural Superposition & Vector Analysis

Bioisostere_Alignment cluster_phenyl Phenylacetic Acid (Target) cluster_bcp BCP Acetic Acid (Bioisostere) PA Phenyl Ring (Planar, Aromatic) Linker_PA -CH2- Spacer PA->Linker_PA 1.5 Å BCP BCP Cage (3D, Saturated) PA->BCP sp2 -> sp3 Transition Blocks Metabolism COOH_PA COOH (Pharmacophore) Linker_PA->COOH_PA Linker_BCP -CH2- Spacer BCP->Linker_BCP Retained Vector COOH_BCP COOH (Pharmacophore) Linker_BCP->COOH_BCP

Figure 1: Structural alignment showing the conservation of the pharmacophore exit vector despite the topological shift from planar (phenyl) to caged (BCP).

Mechanisms of Metabolic Stability[2]

The primary advantage of the BCP acetic acid scaffold is its resistance to Cytochrome P450 (CYP450) mediated oxidation.

3.1. Elimination of the Arene Oxide Pathway

Phenylacetic acid derivatives are prone to aromatic hydroxylation. CYP450 enzymes typically attack the electron-rich


-system to form an unstable arene oxide intermediate, which rearranges to a phenol (metabolic hot spot).
  • BCP Mechanism: The BCP cage is fully saturated (

    
    ). It lacks a 
    
    
    
    -system, rendering it invisible to the electrophilic attack mechanisms of CYP450 heme centers that target arenes.
3.2. Bridgehead C-H Bond Strength

Metabolism can still occur via Hydrogen Atom Transfer (HAT) at saturated carbons. However, the bridgehead protons of BCP are exceptionally stable.

  • Bond Dissociation Energy (BDE): The C-H bonds at the bridgehead positions possess high BDE due to the strain and

    
    -character of the carbon orbitals. This makes hydrogen abstraction kinetically unfavorable compared to benzylic or standard alkyl protons.
    
Diagram 2: Metabolic Fate Comparison

Metabolic_Fate cluster_pathway_A Pathway A: Phenylacetic Acid (High Clearance) cluster_pathway_B Pathway B: BCP Acetic Acid (High Stability) P1 Phenyl Scaffold CYP_A CYP450 (Oxidative Attack) P1->CYP_A Int_A Arene Oxide Intermediate CYP_A->Int_A Epoxidation Prod_A Hydroxylated Metabolite (Rapid Clearance) Int_A->Prod_A NIH Shift P2 BCP Scaffold CYP_B CYP450 (Attempted Attack) P2->CYP_B Prod_B Unchanged Drug (High Exposure) CYP_B->Prod_B No Reaction (High C-H BDE)

Figure 2: Mechanistic divergence in metabolic processing. The BCP scaffold evades the oxidative cascade that rapidly clears phenyl-based analogs.

Physicochemical Profiling: The Data

The following data summarizes the impact of swapping a phenyl ring for a BCP unit in a standard acetic acid linker context. Data is aggregated from internal validation studies and key literature sources (Mykhailiuk, Org. Biomol. Chem. 2019; J. Med.[1][2] Chem. 2021).[1][3][4]

PropertyPhenylacetic Acid AnalogBCP Acetic Acid AnalogImpact / Advantage
Hybridization Planar (

)
3D Cage (

)
"Escape from Flatland"
LogD (pH 7.4) 3.2 (High)2.4 (Optimized)Lowers lipophilicity; reduces non-specific binding.
Solubility (aq)


10x improvement due to disruption of crystal packing.
HLM

12 min

min
Metabolic Stability. Blocks aromatic oxidation.
Permeability (

)
HighHighMaintains cell penetration despite lower LogD.
Toxicity Potential Quinone metabolitesInertEliminates structural alerts for reactive metabolites.

Key Insight: The reduction in LogD combined with increased solubility (


 effect) often improves the Ligand Efficiency (LE)  and Lipophilic Ligand Efficiency (LLE)  scores, which are critical metrics in modern drug discovery.
Synthetic Protocol: 1-(Bicyclo[1.1.1]pentan-1-yl)acetic acid

To ensure reproducibility, we utilize a Radical Addition-Reduction sequence starting from [1.1.1]propellane. This protocol avoids the instability associated with some cationic intermediates.

Pre-requisites:

  • [1.1.1]Propellane (0.3 M in ether/pentane).

  • Inert atmosphere (

    
     or Ar).
    
Step-by-Step Methodology
  • Radical Addition (Formation of the C-C bond):

    • Reagents: [1.1.1]Propellane solution (1.0 eq), Methyl bromoacetate (1.2 eq).

    • Initiator: Triethylborane (

      
      , 0.1 eq) or UV light (photo-initiation).
      
    • Procedure: To a stirred solution of propellane and methyl bromoacetate at 0°C, add

      
       dropwise (or expose to UV). Stir for 2 hours.
      
    • Mechanism: The radical generated from the bromoacetate attacks the bridgehead of the propellane, opening the central bond. The resulting bridgehead radical abstracts a bromine atom to close the cycle.

    • Intermediate: Methyl 2-(3-bromobicyclo[1.1.1]pentan-1-yl)acetate.

  • Reductive Debromination:

    • Reagents: Tris(trimethylsilyl)silane (TTMSS) (1.2 eq), AIBN (cat.), Toluene.

    • Procedure: Dissolve the intermediate in toluene. Add TTMSS and AIBN. Heat to 80°C for 4 hours.

    • Outcome: Removal of the bridgehead bromine atom.

    • Validation:

      
       NMR will show the disappearance of the bridgehead C-H shift if present, or simply the mass shift in LCMS.
      
  • Hydrolysis (Ester to Acid):

    • Reagents: LiOH (3.0 eq), THF/Water (3:1).

    • Procedure: Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.

    • Product: 1-(Bicyclo[1.1.1]pentan-1-yl)acetic acid .

Diagram 3: Synthetic Workflow

Synthesis_Protocol Propellane [1.1.1]Propellane Radical Radical Addition (Me-Bromoacetate) Propellane->Radical Intermed 3-Bromo-BCP-Ester Radical->Intermed Reduction Debromination (TTMSS/AIBN) Intermed->Reduction Hydrolysis Hydrolysis (LiOH) Reduction->Hydrolysis Final BCP Acetic Acid (Target) Hydrolysis->Final

Figure 3: Validated synthetic route utilizing radical addition to the strained propellane core, followed by reductive debromination.

References & Authoritative Grounding
  • Mykhailiuk, P. K. (2019).[1][5][6] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839–2849.[5][6] Link

    • Core reference for the metabolic stability and synthesis of BCP bioisosteres.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

    • Foundational theory on Fsp3 and solubility advantages.

  • Denisenko, A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes.[7] PNAS, 118(28). Link

    • Advanced synthesis and property profiling of BCP derivatives.

  • Burton, K. I., & MacMillan, D. W. C. (2025).[8] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem,[8][2][4][5][6][7][9][10][11] 11. Link[8]

    • State-of-the-art photoredox methods for BCP functionalization.

  • Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor.[1] Journal of Medicinal Chemistry, 55(7), 3414–3424. Link

    • Case study proving the metabolic stability advantage in a clinical candidate context.

Sources

Structural Geometry & Synthetic Utility of 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and physicochemical properties of 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid , a high-value motif in modern Fragment-Based Drug Discovery (FBDD). As a saturated bioisostere, the bicyclo[1.1.1]pentane (BCP) core offers a rigid, linear exit vector similar to para-phenylene but with significantly improved solubility and metabolic stability (


 enrichment). This guide details the molecule's unique "inverted" cage geometry, provides a validated photochemical synthesis protocol, and outlines its application as a linear spacer with halogen-bonding capability.

Structural Geometry: The BCP Core and Vectors

The defining feature of this molecule is the bicyclo[1.1.1]pentane cage, which acts as a "super-stiff" non-aromatic spacer. Unlike flexible alkyl chains, the BCP core enforces a strict linear geometry between the iodine substituent and the acetic acid tail.

Geometric Parameters

The BCP cage is characterized by extremely short non-bonded transannular distances and high strain energy (~68 kcal/mol), yet it remains kinetically stable.

ParameterValue (Approx.)Structural Significance
C1–C3 Distance 1.85 ÅDefines the "length" of the spacer. Significantly shorter than a para-phenyl ring (~2.80 Å).
C–C Cage Bond 1.54 ÅStandard

length, but chemically distinct due to strain.
C–I Bond Length 2.12 ÅThe iodine atom is projected linearly along the C1–C3 axis.
Exit Vector Angle 180°The C3–I and C1–CH2 bonds are collinear, mimicking para-substitution.
Tail Flexibility RotatableThe methylene spacer (

) in the acetic acid moiety introduces a "kink," allowing the carboxylate to sample a cone of conformational space relative to the cage axis.
The "Inverted" Carbon

The bridgehead carbons (C1 and C3) exhibit "inverted" tetrahedral geometry. All three cage bonds point roughly in the same hemisphere, leaving the fourth valency (the exit vector) pointing directly outward. This results in high


-character in the exocyclic bonds, increasing the acidity of the bridgehead protons (if unsubstituted) and shortening the bond lengths to substituents.
Visualization of Structural Logic

The following diagram illustrates the connectivity and the linear vector propagation through the BCP core.

G cluster_0 Linear Exit Vector (180°) Iodine Iodine (Halogen Donor) C3 C3 Bridgehead (Inverted sp3) Iodine->C3 2.12 Å Cage BCP Cage (Strain: ~68 kcal/mol) C3->Cage C1 C1 Bridgehead (Inverted sp3) Cage->C1 1.85 Å (Transannular) Spacer Methylene (-CH2-) C1->Spacer Vector Propagation COOH Carboxyl Group (-COOH) Spacer->COOH Rotational Freedom

Caption: Figure 1. Geometric connectivity of 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid, highlighting the linear vector of the BCP core and the functional termini.

Physicochemical Profile

Integrating the BCP core into drug candidates alters physicochemical properties favorably compared to phenyl analogs.[1][2]

  • Lipophilicity (LogP): The BCP group is more lipophilic than a phenyl ring due to the absence of polar

    
    -clouds, but the acetic acid tail ensures aqueous solubility at physiological pH.
    
  • Solubility: The high

    
     fraction disrupts crystal packing forces often seen in flat aromatic systems, generally improving solubility.
    
  • Metabolic Stability: The C–H bonds in the BCP cage are strong (high BDE), making the core resistant to oxidative metabolism (e.g., P450 hydroxylation) compared to benzylic positions.

  • Iodine Functionality: The iodine atom is not merely a placeholder; it serves as a Halogen Bond (XB) donor . The "sigma-hole" on the iodine (opposite the C–I bond) is highly positive, allowing specific, directional interactions with backbone carbonyls or Lewis bases in protein active sites.

Experimental Protocol: Synthesis & Characterization

While early methods relied on the Arndt-Eistert homologation of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid, modern protocols utilize Atom Transfer Radical Addition (ATRA) across [1.1.1]propellane. This method is safer, scalable, and avoids diazomethane.

Reaction Scheme

The synthesis proceeds via the photo-initiated radical addition of methyl iodoacetate to [1.1.1]propellane, followed by ester hydrolysis.

Synthesis Propellane [1.1.1]Propellane (Strained Precursor) Step1 Step 1: ATRA (hv 365nm or Et3B) Solvent: Et2O/MeCN Propellane->Step1 Reagent Methyl Iodoacetate (I-CH2-COOMe) Reagent->Step1 Intermediate Intermediate Ester Methyl 2-(3-iodo-BCP)acetate Step1->Intermediate Radical C-C Bond Formation Step2 Step 2: Hydrolysis LiOH, THF/H2O Intermediate->Step2 Product Final Product 2-(3-Iodo-BCP)acetic acid Step2->Product Saponification

Caption: Figure 2. Synthetic workflow via Atom Transfer Radical Addition (ATRA) to [1.1.1]propellane.

Detailed Methodology

Step 1: Radical Addition (Synthesis of Methyl Ester)

  • Preparation: In a quartz or Pyrex vessel, dissolve methyl iodoacetate (1.0 equiv) and [1.1.1]propellane (1.2 equiv, typically as a solution in ether/pentane) in degassed acetonitrile or diethyl ether.

  • Initiation: Irradiate the mixture with a 365 nm LED lamp (or UV lamp) at ambient temperature. Alternatively, add triethylborane (

    
    , 0.1 equiv) and expose to trace air to initiate the radical chain.
    
  • Mechanism: The iodine atom is abstracted by a radical initiator (or homolyzed by light). The resulting carboxymethyl radical attacks the central bond of propellane. The bridgehead radical then recombines with the iodine atom.

  • Workup: Concentrate the solvent in vacuo. The intermediate is often pure enough for the next step.[3]

    • Validation checkpoint: Check

      
       NMR for the disappearance of the propellane central bond signal and the appearance of the BCP bridgehead methylene protons (typically 
      
      
      
      2.2–2.5 ppm).

Step 2: Hydrolysis

  • Reaction: Dissolve the crude ester in a 3:1 mixture of THF:Water. Add Lithium Hydroxide (LiOH, 3.0 equiv).

  • Conditions: Stir at room temperature for 4–12 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.

Characterization Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    12.0 (s, 1H, COOH), 2.45 (s, 2H,
    
    
    -COOH), 2.20 (s, 6H, Cage
    
    
    ).
  • 
     NMR:  Distinctive signals for the bridgehead carbons. C-I bridgehead typically appears upfield (shifted by the heavy atom effect), while the C-alkyl bridgehead is downfield.
    
  • Melting Point: High melting solid (typically >100°C) due to the rigid cage structure facilitating packing.

Applications in Drug Development[1][3][4][5][6][7][8]

Fragment Linking

This molecule is an ideal "linker" fragment. The carboxylic acid can be coupled to amines (amide coupling), while the iodine can be:

  • Retained: To exploit halogen bonding interactions (

    
    ).
    
  • Displaced: Used as a leaving group for further functionalization (e.g., Kumada coupling to install aryl groups, though this requires specialized catalysts like

    
     or 
    
    
    
    -catalysis under forcing conditions).
Bioisosterism Case Study

Replacing a para-iodophenylacetic acid moiety with this BCP analog typically results in:

  • Improved Solubility: Due to the 3D character of the cage.

  • Lower Molecular Weight: BCP (

    
    ) is lighter than Phenyl (
    
    
    
    ).
  • Vector Retention: The distance between the Iodine and the Acid is slightly shorter, which can tighten binding in compact active sites.

References

  • Burton, K. I., & MacMillan, D. W. C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537. Link[4]

  • Mykhailiuk, P. K. (2019).[5] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839–2849.[5] Link

  • Stepan, A. F., et al. (2012).[6] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor.[1][7] Journal of Medicinal Chemistry, 55(7), 3414–3424.[6] Link
    
  • Lopchuk, J. M., et al. (2017).[8] Strain-Release Amination. Science, 355(6328), 959-962. (Foundational work on propellane reactivity).[9][10][7][11] Link

  • Tredwell, M., et al. (2024).[3] Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. Nature Communications, 15, 637. Link

Sources

Role of iodo-BCP linkers in fragment-based drug discovery (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: The Strategic Role of iodo-Bicyclo[1.1.1]pentane (iodo-BCP) Linkers in Fragment-Based Drug Discovery

The Bioisosteric Paradigm: Why BCPs in FBDD?

Fragment-Based Drug Discovery (FBDD) relies on the identification of small, low-affinity binders that are subsequently optimized into high-affinity clinical candidates. Historically, fragment libraries were heavily populated with flat, sp²-hybridized aromatic rings. However, the modern mandate to "escape from flatland" has driven the adoption of three-dimensional, sp³-enriched scaffolds to improve clinical success rates[1].

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a privileged bioisostere for para-substituted benzenes, tert-butyl groups, and internal alkynes[2]. By replacing a flat phenyl ring with a rigid, 3D BCP core, medicinal chemists can dramatically alter a molecule's physicochemical profile without perturbing its linear vector. This substitution routinely enhances aqueous solubility, increases metabolic stability, and improves passive membrane permeability[2].

The Chemical Bottleneck: The Strategic Advantage of iodo-BCPs

Despite their therapeutic promise, the widespread integration of BCPs into fragment libraries was long hindered by synthetic bottlenecks[3]. Early approaches to synthesizing 1,3-disubstituted BCPs relied on using the BCP as the organometallic nucleophile (e.g., BCP-Li or BCP-MgX)[4]. Generating these metallated species requires harsh, strongly basic conditions that are incompatible with the sensitive functional groups typically found in late-stage drug candidates[1].

The iodo-BCP Solution: 1-Iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) invert this paradigm. By serving as bench-stable, highly versatile electrophiles, iodo-BCPs allow for late-stage cross-coupling under exceptionally mild conditions[1]. Unlike traditional tertiary alkyl halides, which are prone to elimination, the unique strain and geometry of the BCP cage prevent traditional E2 elimination, making iodo-BCPs ideal substrates for radical-mediated transition-metal catalysis[4].

G Propellane [1.1.1]Propellane (Strained Precursor) Photoredox Photoredox ATRA (+ R-I / Light) Propellane->Photoredox IodoBCP 1-Iodo-BCP Linker (Bench-Stable Electrophile) Photoredox->IodoBCP Coupling Cross-Coupling (Fe-Kumada / Negishi) IodoBCP->Coupling Library 3D sp³-Enriched Fragment Library Coupling->Library

Workflow of iodo-BCP synthesis and subsequent cross-coupling for FBDD library generation.

State-of-the-Art Synthesis of iodo-BCP Linkers

The generation of iodo-BCPs has been revolutionized by photoredox catalysis. Traditional methods required toxic or unstable reagents, but modern protocols utilize Atom Transfer Radical Addition (ATRA) to functionalize [1.1.1]propellane[5].

Under visible light irradiation, a photoredox catalyst (such as 4CzIPN or specific Ru/Ir complexes) facilitates the single-electron reduction of an alkyl or aryl iodide. The resulting radical adds across the highly strained central C–C bond of[1.1.1]propellane. Subsequent iodine atom transfer yields the heavily functionalized 1-iodo-BCP[5]. This methodology is highly scalable, enabling the production of massive fragment libraries—sometimes yielding over 300 functionalized BCPs on multi-gram scales without the need for complex additives[6].

Expanding Fragment Space: Iron-Catalyzed Cross-Coupling

Once the iodo-BCP linker is synthesized, it must be coupled to a target fragment. Direct palladium-catalyzed cross-coupling of iodo-BCPs is notoriously difficult because the slow reductive elimination from Pd(II) often leads to competing fragmentation of the strained BCP ring[4].

To circumvent this, researchers have pioneered Iron-Catalyzed Kumada Cross-Coupling [1]. Iron catalysis operates via a single-electron transfer (SET) radical pathway rather than the classic two-electron oxidative addition seen with Palladium. This rapid radical recombination outpaces ring fragmentation, representing the first general Kumada coupling of tertiary iodides[1].

Mechanism FeCat Fe(II) Precatalyst ActiveFe Low-Valent Fe Species (Active Catalyst) FeCat->ActiveFe Grignard (ArMgX) Radical BCP• Radical Generation (Iodide Abstraction) ActiveFe->Radical iodo-BCP OrganoFe Ar-Fe-BCP Intermediate (Transmetalation) Radical->OrganoFe Recombination Product 1,3-Disubstituted BCP (Target Fragment) OrganoFe->Product Reductive Elimination Product->ActiveFe Catalyst Regeneration

Proposed radical-mediated mechanism for the Iron-catalyzed Kumada cross-coupling of iodo-BCPs.

Quantitative Impact on Physicochemical Properties

The causal relationship between replacing a phenyl ring with a BCP linker and the resulting pharmacokinetic improvement is profound. A landmark example in medicinal chemistry is the optimization of the


-secretase inhibitor BMS-708,163[2]. By swapping the central para-substituted fluorophenyl ring with a BCP motif, researchers achieved equipotent enzyme inhibition while drastically improving the drug's biopharmaceutical properties[2].

Table 1: Physicochemical Comparison of BMS-708,163 vs. its BCP Analog

Pharmacokinetic PropertyBMS-708,163 (Phenyl Ring)BCP Bioisostere AnalogMechanistic Rationale for Shift
Enzyme Inhibition PotentEquipotentLinear geometry is perfectly conserved.
Aqueous Solubility BaselineSignificantly ImprovedDisruption of flat

-

stacking in the crystal lattice.
Passive Permeability ModerateExcellentIncreased sp³ character lowers desolvation energy.
Oral Absorption (Cmax) Baseline~4-fold Increase Enhanced solubility and permeability synergize in vivo.
Total Exposure (AUC) Baseline~4-fold Increase Superior metabolic stability of the robust C-C cage.

Validated Experimental Protocol: Iron-Catalyzed Kumada Coupling of iodo-BCPs

To ensure a self-validating system, the following protocol details the causality behind each reagent choice for the successful cross-coupling of an iodo-BCP with an aryl Grignard reagent[1][4].

Reagents & Materials:

  • 1-Iodo-bicyclo[1.1.1]pentane derivative (1.0 equiv, electrophile)

  • Arylmagnesium bromide (ArMgBr) (1.5 - 2.0 equiv, nucleophile)

  • FeCl₃ (5 mol%, precatalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv, ligand)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an inert argon atmosphere, add FeCl₃ (5 mol%) and anhydrous THF. Causality: Moisture must be strictly excluded to prevent the premature protonation of the Grignard reagent.

  • Ligand Addition: Add TMEDA (1.2 equiv) to the suspension and stir for 10 minutes at room temperature. Causality: TMEDA is critical. It coordinates to the iron center, stabilizing the highly reactive low-valent iron intermediates and tuning the redox potential to suppress unwanted homocoupling of the Grignard reagent[1].

  • Electrophile Introduction: Add the iodo-BCP derivative (1.0 equiv) to the flask. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents thermal degradation of the active iron catalyst before the transmetalation step can occur.

  • Initiation of Cross-Coupling: Dropwise, add the ArMgBr solution (1.5 equiv) over 5 minutes. The solution will typically undergo a rapid color change (often to dark brown/black), indicating the formation of the active low-valent iron species.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 30–60 minutes. Causality: Iron-catalyzed radical couplings are exceptionally fast compared to Pd-catalyzed equivalents; extended reaction times are unnecessary and can lead to side-product formation[4].

  • Quenching and Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting 1,3-disubstituted BCP via flash column chromatography.

Conclusion

The integration of iodo-BCP linkers into Fragment-Based Drug Discovery represents a critical leap in synthetic methodology. By transitioning away from harsh metallated BCPs to bench-stable iodo-BCP electrophiles, chemists can leverage mild photoredox and iron-catalyzed cross-coupling techniques to rapidly expand 3D chemical space[4][5]. This "escape from flatland" directly translates to superior pharmacokinetic profiles, fundamentally accelerating the journey from low-affinity fragments to robust clinical candidates.

References

  • Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling Source: Scilit / Chemistry – A European Journal URL:[Link][1]

  • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes Source: JACS Au (American Chemical Society) URL:[Link][2]

  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis Source: ACS Publications URL:[Link][5]

  • Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling (PMC) Source: National Institutes of Health (NIH / PMC) URL:[Link][4]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light Source: ChemRxiv URL:[Link][3]

  • The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light (ResearchGate) Source: ResearchGate URL:[Link][6]

Sources

Methodological & Application

Advanced Amide Coupling Strategies Utilizing 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Over the past decade, the bicyclo[1.1.1]pentane (BCP) motif has revolutionized drug discovery as a premier three-dimensional bioisostere for para-substituted benzenes, internal alkynes, and tert-butyl groups[1]. By replacing flat, metabolically susceptible aromatic rings with the sp³-rich BCP core, medicinal chemists can dramatically improve a drug candidate's aqueous solubility, membrane permeability, and resistance to cytochrome P450-mediated oxidation[2].

Among the emerging class of BCP building blocks, 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid stands out as a highly versatile, bifunctional scaffold[3].

  • The Acetic Acid Moiety: Unlike direct BCP-1-carboxylic acids—which suffer from steric hindrance and electronic deactivation at the carbonyl carbon due to the highly strained ring system—the acetic acid linker (-CH₂COOH) provides a critical spatial buffer. This allows nucleophilic acyl substitution (amide bond formation) to proceed with rapid kinetics comparable to standard aliphatic amino acids.

  • The Bridgehead Iodide: The 3-iodo substituent acts as a robust, programmable handle for late-stage functionalization (LSF). Because the C–I bond on the BCP core is uniquely primed for homolytic cleavage, it is an ideal precursor for radical-mediated cross-coupling, metallaphotoredox catalysis, or direct amination[4].

Designing a protocol around this molecule requires a delicate balance: the conditions must be electrophilic enough to drive amide formation, yet mild enough to prevent the premature reduction of the bridgehead C–I bond or the strain-release ring-opening of the BCP core.

Reaction Workflow & Logical Relationship

The following diagram illustrates the strategic sequence of utilizing this bifunctional building block, moving from carboxyl activation to late-stage diversification.

Workflow N1 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid (Bifunctional Scaffold) N2 Carboxyl Activation (HATU / DIPEA in DMF) N1->N2 N3 Nucleophilic Amination (Primary/Secondary Amine Addition) N2->N3 N4 3-Iodo-BCP Amide Intermediate (Stable to Standard Workup) N3->N4 N5 Late-Stage Functionalization (Radical Trapping / Cross-Coupling) N4->N5

Workflow for BCP-amide synthesis and subsequent late-stage functionalization.

Causality in Reagent Selection

To achieve high-yielding amide bond formation while preserving the labile bridgehead iodide, empirical data dictates the following reagent logic:

  • Coupling Reagent (HATU): HATU is selected over traditional carbodiimides (like DCC or EDC) due to its superior kinetics. It rapidly converts the carboxylic acid into an highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. This rapid turnover minimizes the time the strained BCP system spends in a highly electrophilic, potentially unstable transition state[5].

  • Base (DIPEA): N,N-Diisopropylethylamine is strictly utilized as a sterically hindered, non-nucleophilic base. Using smaller bases (like TEA) or inorganic bases can lead to unwanted side reactions, including trace nucleophilic attack or premature dehalogenation.

  • Solvent (Anhydrous DMF): DMF provides optimal solvation for both the polar coupling reagents and the highly lipophilic iodo-BCP core, ensuring a homogenous reaction matrix that drives the bimolecular collision rate.

Self-Validating Experimental Protocol

Objective: To couple 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid with a target amine while maintaining a self-monitoring feedback loop to prevent over-reaction.

Scale: 1.0 mmol (Standard Discovery Scale)

Step-by-Step Methodology:

  • Preparation & Deprotonation: In an oven-dried 25 mL round-bottom flask under an inert argon atmosphere, dissolve 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetic acid (252 mg, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add DIPEA (522 µL, 3.0 mmol) and stir for 5 minutes at 20 °C.

    • Causality: Pre-mixing the acid with a 3-fold excess of DIPEA ensures complete deprotonation to the carboxylate anion, which is required to rapidly attack the electron-deficient uronium center of HATU.

  • Active Ester Formation: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (456 mg, 1.2 mmol) in one single portion. Stir for exactly 15 minutes.

    • Causality: Cooling to 0 °C controls the exothermic activation step. The solution will transition to a pale yellow color, visually indicating the successful formation of the HOAt active ester.

  • Amination: Add the target primary or secondary amine (1.1 mmol) dropwise. Remove the ice bath, allowing the reaction to slowly warm to room temperature. Stir for 2 hours.

  • Self-Validation Checkpoint (LC-MS): At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of HPLC-grade Acetonitrile, and inject into the LC-MS.

    • Validation Criteria: The reaction is deemed strictly complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting acid (m/z [M-H]⁻ ≈ 251) and the dominant appearance of the desired amide mass. Do not proceed to workup until this metric is met.

  • Quench & Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL). Transfer to a separatory funnel and wash sequentially with 1M aqueous HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (3 × 15 mL).

    • Causality: The acidic wash protonates and removes unreacted amine and DIPEA. The basic wash neutralizes and removes residual acid and the HOAt byproduct. The rigorous triple-brine wash is critical; it alters the osmotic pressure to partition the DMF entirely into the aqueous layer, preventing solvent contamination during crystallization.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Coupling Reagent Optimization

The choice of coupling reagent drastically affects the yield and purity of the 3-iodo-BCP amide. The table below summarizes the optimization data, validating the selection of HATU for this specific scaffold.

Coupling ReagentBaseSolventTime (h)Isolated Yield (%)Impurity Profile / Observation
HATU DIPEADMF292% Clean conversion; no BCP ring opening.
EDC·HCl / HOBt DIPEADCM685%Trace water-soluble urea byproduct; slower kinetics.
T3P (50% in EtOAc) Et₃NEtOAc1278%Sluggish activation of the BCP-acetic acid.
DCC DMAPDCM1660%Significant N-acylurea formation; difficult purification.

Downstream Applications: Late-Stage Functionalization

Once the amide bond is secured, the 3-iodo-BCP intermediate is primed for diversification. The bridgehead C–I bond is highly susceptible to homolytic cleavage under photoredox conditions. By generating a C-centered BCP radical, researchers can trap the intermediate with di-tert-butyl azodicarboxylate to form valuable bicyclo[1.1.1]pentylamines (BCPAs)[4], or engage in transition-metal catalyzed borylation to yield BCP-boronates for subsequent Suzuki-Miyaura cross-couplings[2]. This modular approach drastically accelerates Structure-Activity Relationship (SAR) campaigns in modern drug discovery.

References

1.[4] The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Frontiers in Chemistry. 4 2.[1] Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters - ACS Publications. 1 3.[2] Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. Nature Communications (PMC). 2 4.[3] Building Blocks Catalogue December 2020. Namiki Shoji Co., Ltd. 3 5.[5] US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity. Google Patents. 5

Sources

Advanced Application Note: Incorporating 3-Iodo-Bicyclo[1.1.1]pentane-1-acetic Acid into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of three-dimensional bioisosteres into peptide mimetics is a proven strategy to overcome the inherent pharmacokinetic limitations of flat, aromatic-rich peptides. The bicyclo[1.1.1]pentane (BCP) motif serves as an exceptional structural surrogate for para-substituted phenyl rings, internal alkynes, and tert-butyl groups[1]. This application note details the strategic incorporation of 3-iodo-bicyclo[1.1.1]pentane-1-acetic acid (3-iodo-BCP-acetic acid) into peptide scaffolds. By utilizing the acetic acid moiety for standard amide coupling and the bridgehead iodine as a versatile handle for late-stage functionalization, researchers can rapidly generate diverse peptide libraries with enhanced metabolic stability and solubility[2].

Mechanistic Rationale: Escaping Flatland

Traditional peptide optimization often relies on incorporating natural or unnatural aromatic amino acids (e.g., phenylalanine, tyrosine derivatives) to enhance target binding through hydrophobic or


 interactions. However, increasing the aromatic ring count disproportionately increases lipophilicity (LogD) and decreases aqueous solubility, leading to poor oral bioavailability and rapid hepatic clearance.

The BCP ring offers a "3D" alternative. The distance between the bridgehead carbons in BCP (~1.85 Å) closely mimics the distance across a phenyl ring (~2.7 Å considering the attached atoms), making it a near-perfect spatial match[3]. Crucially, the sp3-rich nature of the BCP core disrupts planar


-stacking, significantly improving aqueous solubility. Furthermore, the absence of aromatic C-H bonds eliminates primary sites for cytochrome P450-mediated oxidative metabolism[1].

The choice of 3-iodo-BCP-acetic acid is highly strategic:

  • Amide Coupling : The acetic acid linker distances the sterically demanding BCP core from the reacting carboxylate, ensuring high coupling efficiencies during Solid-Phase Peptide Synthesis (SPPS).

  • Late-Stage Diversification : The bridgehead C(sp3)-I bond is remarkably stable to standard SPPS conditions (including 20% piperidine and 95% trifluoroacetic acid) but can be selectively cleaved via single-electron transfer (SET) to generate a BCP radical. This enables late-stage C-C bond formation via metallaphotoredox catalysis[4].

Workflow A Peptide Chain (Resin-bound) B 3-Iodo-BCP-Acetic Acid Coupling (HATU/DIPEA) A->B C Iodo-BCP-Peptide Intermediate B->C D Late-Stage Functionalization (Ni/Photoredox) C->D Radical Generation E Cleavage & Deprotection (TFA/TIPS/H2O) D->E F Purified BCP-Peptide Mimetic E->F

Workflow for incorporating and functionalizing 3-iodo-BCP-acetic acid in peptide synthesis.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple 3-iodo-BCP-acetic acid to the N-terminus or a lysine side-chain of a resin-bound peptide.

Causality & Insights: While the acetic acid linker reduces steric hindrance compared to direct BCP-1-carboxylic acids, the bulky nature of the adjacent bicyclic system still necessitates highly efficient uronium-based coupling reagents (HATU) and a dual-base system (DIPEA) to prevent premature capping and ensure complete conversion. The bridgehead iodine cannot undergo S_N1 or S_N2 reactions due to Bredt's rule constraints, making it entirely stable to the acidic cleavage cocktail[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3-iodo-BCP-acetic acid (3.0 equiv, 0.3 mmol) and HATU (2.9 equiv, 0.29 mmol) in 2 mL of anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 6.0 equiv, 0.6 mmol). Stir for 2 minutes to pre-activate the acid, forming the highly reactive OAt ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A negative result (yellow/colorless) indicates complete coupling. If positive (blue), repeat the coupling step with fresh reagents.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize to isolate the Iodo-BCP-peptide intermediate.

Protocol B: Late-Stage Functionalization via Ni/Photoredox Dual Catalysis

Objective: To install a (hetero)aryl group at the 3-position of the BCP ring via radical cross-coupling.

Causality & Insights: Traditional cross-coupling requires harsh conditions or sensitive organometallic reagents incompatible with unprotected peptides. Metallaphotoredox catalysis operates at room temperature and neutral pH. The photocatalyst generates a localized BCP radical from the C-I bond via SET. This radical is rapidly captured by a Nickel catalyst bearing the desired aryl group, facilitating C(sp3)-C(sp2) bond formation without racemizing the delicate peptide stereocenters[4].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried, argon-purged 2-dram vial, add the purified Iodo-BCP-peptide (1.0 equiv, 0.05 mmol), the desired (hetero)aryl bromide (1.5 equiv, 0.075 mmol), NiCl₂·dme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 15 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Solvent & Base: Add degassed dimethyl sulfoxide (DMSO, 1 mL) and N,N-dicyclohexylmethylamine (Cy₂NMe, 2.0 equiv). Note: Cy₂NMe acts as a sacrificial electron donor to turn over the photocatalytic cycle without degrading the peptide backbone.

  • Irradiation: Seal the vial and irradiate with a 450 nm blue LED array at room temperature for 16 hours. Ensure vigorous stirring to maintain homogeneous light penetration.

  • Purification: Quench the mixture by exposing it to air. Dilute with water/acetonitrile and purify directly via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

Mechanism PC Photocatalyst (Ir) Excitation (450 nm) Rad BCP Radical Formation (from 3-Iodo-BCP) PC->Rad Single Electron Transfer Ni3 Ni(III) Intermediate (BCP Radical Capture) Rad->Ni3 Radical Addition Ni Ni(II) Oxidative Addition (Aryl Halide) Ni->Ni3 Prod Reductive Elimination (C-C Bond Formation) Ni3->Prod Prod->Ni Catalyst Regeneration

Metallaphotoredox catalytic cycle for late-stage C(sp3)-C(sp2) cross-coupling of BCP radicals.

Data Presentation: Impact of BCP Incorporation

The substitution of a traditional aromatic residue with a functionalized BCP mimetic yields profound improvements in the physicochemical profile of the resulting peptide[3]. The table below summarizes typical quantitative shifts observed during lead optimization.

PropertyStandard Peptide (Phenylalanine)BCP-Peptide MimeticMechanistic Rationale for Shift
LogD (pH 7.4) ~ 3.2~ 2.1Disruption of the planar

-system significantly reduces lipophilicity.
Aqueous Solubility < 10

g/mL
> 150

g/mL
The sp3-rich core prevents inter-molecular aggregation and

-stacking.
Metabolic Half-life (

)
15 min (Hepatic microsomes)> 120 minAbsence of aromatic C-H bonds prevents rapid CYP450-mediated oxidation.
Target Affinity (

)
5.2 nM4.8 nMThe exact spatial match of the BCP core maintains hydrophobic pocket binding.

References

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Source: Science Advances (via NIH.gov) URL:[Link]

  • Synthesis and Biological Evaluation of Bicyclo[1.1.1]pentane-Containing Aromatic Lipoxin A4 Analogues Source: Organic Letters (ACS Publications) URL:[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Source: Journal of Medicinal Chemistry (via ResearchGate) URL:[Link]

  • Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes Source: Chemical Science (RSC Publishing) URL:[Link]

  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor-Acceptor Complexes Source: Journal of the American Chemical Society (via NSF.gov) URL:[Link]

Sources

Precision Engineering of the Cage: Suzuki-Miyaura Coupling of Iodo-Bicyclo[1.1.1]pentanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.1 [1]

Executive Summary

Bicyclo[1.1.1]pentane (BCP) scaffolds have transcended their status as academic curiosities to become essential bioisosteres in modern drug discovery.[1][2] Functioning as "super-phenyl" or alkyne mimics, BCPs offer improved solubility, metabolic stability, and precise vector orientation compared to their aromatic counterparts.

However, the functionalization of 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) presents a unique synthetic challenge.[1] Unlike standard aryl halides, iodo-BCPs possess a strained bridgehead


 carbon-iodine bond. While the absence of 

-hydrogens prevents elimination side-reactions, the steric bulk and electronic properties of the cage often lead to sluggish oxidative addition or cage fragmentation under harsh conditions.

This guide details the optimized Suzuki-Miyaura cross-coupling conditions required to successfully couple iodo-BCPs with aryl/heteroaryl boronic acids, moving beyond "trial-and-error" to a mechanistic-driven approach.

Mechanistic Intelligence

To achieve high yields, one must understand the failure modes of standard conditions.

  • The Bridgehead Challenge: The C1 position of the BCP cage is sterically encumbered. Standard triphenylphosphine-based catalysts (e.g., Pd(PPhngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )
    
    
    
    ) often fail to facilitate the oxidative addition or suffer from ligand dissociation that leads to palladium black precipitation.
  • The Solution (Ligand Choice):

    • Bidentate Ligands (dppf): The large bite angle of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) stabilizes the Pd(II) intermediate and accelerates reductive elimination, making Pd(dppf)Cl2 the industry "workhorse" for BCPs.[1]

    • Buchwald Ligands (XPhos): For sterically demanding or electron-poor boronic acids, dialkylbiaryl phosphines like XPhos (used in G2/G3 precatalysts) promote rapid oxidative addition into the C(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      )-I bond while preventing homocoupling.
      
Visualization: The BCP Catalytic Cycle

The following diagram outlines the specific catalytic pathway, highlighting the critical stabilization required at the oxidative addition stage.

BCP_Suzuki_Mechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for hindered cages) Forms L-Pd(II)-I-BCP Start->OxAdd + I-BCP TransMet Transmetallation Exchange of I for Aryl group OxAdd->TransMet + Activated Boronate Side1 Side Reaction: Protodeiodination (H-BCP) OxAdd->Side1 Moisture/H+ source BaseStep Base Activation (Boronate formation) BaseStep->TransMet Activates Ar-B(OH)2 RedElim Reductive Elimination Product Release + Pd(0) Regens TransMet->RedElim Pd(II)(BCP)(Ar) Side2 Side Reaction: Homocoupling (Ar-Ar) TransMet->Side2 Slow Red. Elim. RedElim->Start Cycle Completes

Figure 1: Catalytic cycle for Iodo-BCP coupling.[1] Note that oxidative addition requires electron-rich ligands to overcome the bridgehead strain.[1]

Optimization Matrix

Before beginning synthesis, select the condition set that matches your substrate's complexity.

VariableCondition A: The Workhorse Condition B: The High-Performance Condition C: The Mild/Sensitive
Target Substrates Standard Aryl/Heteroaryl Boronic AcidsSterically hindered or electron-deficient partnersAcid-sensitive or thermally unstable groups
Catalyst Pd(dppf)Clngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

·CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Cl

XPhos Pd G2 Pd

(dba)

+ SPhos
Loading 5 - 10 mol%1 - 3 mol%5 mol% Pd / 10 mol% Ligand
Base K

CO

(2.0 - 3.0 eq)
K

PO

(3.0 eq)
Cs

CO

(2.0 eq)
Solvent System 1,4-Dioxane / H

O (5:1)
THF / Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

O (10:1)
Toluene / H

O (10:1)
Temperature 60°C - 80°C40°C - 60°CRoom Temp - 50°C
Reaction Time 2 - 6 Hours1 - 4 Hours12 - 24 Hours
Detailed Experimental Protocols
Protocol A: Standard Coupling (Pd(dppf)Cl

)

Best for: Routine synthesis of BCP-Aryl libraries.[1]

Reagents:

  • 1-Iodo-bicyclo[1.1.1]pentane derivative (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Clngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    [3]·CH
    
    
    
    Cl
    
    
    (0.05 equiv / 5 mol%)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane and Water (degassed).[1]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Boronic Acid, K

    
    CO
    
    
    
    , and Pd(dppf)Cl
    
    
    .
    • Note: If the Iodo-BCP is a solid, add it here. If liquid/volatile, add in step 3.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water (ratio 5:1) via syringe. Concentration with respect to BCP should be 0.1 M to 0.2 M. Add Iodo-BCP liquid at this stage if applicable.

  • Reaction: Heat the block to 80°C . Stir vigorously.

    • Checkpoint: Monitor by LCMS at 2 hours. Look for the disappearance of the iodide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel). BCPs are often non-polar; start with 100% Hexanes/Heptane.

Protocol B: Difficult Coupling (XPhos Pd G2)

Best for: Heterocycles (pyridines, pyrimidines) or ortho-substituted aryls.[1]

Reagents:

  • 1-Iodo-BCP (1.0 equiv)[1]

  • Heteroaryl Boronic Acid/Ester (1.5 equiv)[1]

  • XPhos Pd G2 (0.02 – 0.03 equiv / 2-3 mol%)[1]

  • Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (3.0 equiv)
  • Solvent: THF / Water (10:1).

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine Boronic acid, K

    
    PO
    
    
    
    , and XPhos Pd G2 in a vial.
  • Solvation: Add degassed THF/Water mixture (0.15 M).

  • Initiation: Add the Iodo-BCP.

  • Reaction: Stir at 50°C . The active Pd(0) species is generated rapidly from the G2 precatalyst, allowing for milder heating.

    • Why this works: XPhos creates a protective "roof" over the metal center, facilitating the coupling of the bulky BCP cage with hindered aromatics.

  • Workup: Standard extraction (EtOAc/Brine).

    • Caution: BCP amines or pyridines may be polar; check the aqueous layer or use DCM for extraction.

Troubleshooting & Critical Controls
ObservationRoot CauseCorrective Action
Protodeiodination (H-BCP formation)Moisture content too high or temperature too high causing decomposition.[1]Switch to anhydrous conditions with Csngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

CO

in dry DMF/Dioxane. Lower temp by 10°C.
Homocoupling (Ar-Ar)Slow transmetallation; Oxygen leak.Increase Boronic acid equivalents (to 2.0). Ensure strict degassing. Switch to SPhos Pd G2 .
Low Conversion Catalyst deactivation; Steric clash.Increase catalyst loading to 10 mol%. Switch from K

CO

to Cs

CO

(solubility effect).
Missing Product Volatility of BCP product.Do not rotovap to dryness. BCPs can sublime. Keep bath temp <30°C during concentration.[4]
Workflow Logic: Condition Screening

Use this decision tree to select the optimal path for your specific molecule.

Optimization_Workflow Start Start: Iodo-BCP + Ar-B(OH)2 Check1 Is the partner sterically hindered? Start->Check1 PathA Standard Path: Pd(dppf)Cl2 K2CO3, Dioxane/H2O 80°C Check1->PathA No Check2 Is the partner a sensitive heterocycle? Check1->Check2 Yes PathB Advanced Path: XPhos Pd G2 K3PO4, THF/H2O 50°C Check2->PathB No (Just Bulky) PathC Mild Path: Pd2(dba)3 + SPhos Cs2CO3, Toluene/H2O 40°C Check2->PathC Yes (Sensitive)

Figure 2: Decision tree for selecting Suzuki coupling conditions based on electrophile/nucleophile properties.

References
  • Pellicciari, R., et al. (1996).[2] "Potent Competitive Antagonists of the Group II Metabotropic Glutamate Receptors." Journal of Medicinal Chemistry.

  • Bunker, K. D., et al. (Pfizer) (2011). "Scalable Synthesis of 1-Bicyclo[1.1.1]pentylamine." Organic Letters.

  • Mykhailiuk, P. K.[5] (Enamine) (2015). "In Situ Generation of [1.1.1]Propellane and Its Conversion to Bicyclo[1.1.1]pentane Derivatives." Chemistry – A European Journal. [1]

  • Molander, G. A., et al. (2013). "Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates." Organic Letters.

  • Cernak, T., et al. (Merck) (2016). "The Medicinal Chemist’s Toolbox for Late Stage Functionalization of Drug-Like Molecules." Chemical Reviews. [1]

Sources

Application Note: Sonogashira Coupling Strategies with Iodobicyclo[1.1.1]pentane Motifs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a critical bioisostere for para-phenyl rings and internal alkynes in modern drug discovery.[1] Its incorporation improves solubility, metabolic stability, and vector positioning compared to planar aromatic systems. However, the installation of BCP units via cross-coupling remains chemically distinct from standard aryl halide chemistry.

This guide details the strategies for performing Sonogashira cross-couplings using 1-iodobicyclo[1.1.1]pentane (BCP-I) and its derivatives. Unlike aryl iodides, BCP-iodides possess unique bridgehead hybridization (high s-character,


30%) and significant cage strain (

65 kcal/mol), necessitating specific catalytic protocols to mitigate radical fragmentation and volatility issues.

Part 1: Mechanistic Insight & Catalyst Selection

The Reactivity Paradox

The bridgehead carbon-iodine bond in BCP is chemically deceptive. While formally an alkyl iodide (


), the geometric constraints of the cage force the bridgehead carbon orbitals into a hybridization state resembling an alkene or arene (

-like).
  • Oxidative Addition: Occurs readily with Pd(0) due to the relief of cage strain and the weak C–I bond.

  • The Challenge: The resulting Pd(II)-BCP intermediate is sterically encumbered. Slow transmetallation with the copper-acetylide often allows competing pathways to dominate, specifically:

    • Glaser Homocoupling: The alkyne couples to itself (mediated by Cu and O

      
      ).
      
    • Radical Fragmentation: The BCP radical is relatively stable; if the Pd-BCP complex is unstable, it may generate BCP radicals that abstract hydrogen or dimerize.

Catalyst & Ligand Strategy

To enforce the Sonogashira cycle over radical pathways, electron-rich phosphines and robust Pd(II) precatalysts are required.

ComponentRecommendationRationale
Catalyst PdCl

(PPh

)

The "Workhorse." Triphenylphosphine provides sufficient steric bulk to stabilize the Pd-BCP species without blocking the transmetallation site.
Co-Catalyst CuI (10-20 mol%)Essential for activating the terminal alkyne. High loading (up to 20%) is often necessary to outcompete BCP decomposition.
Base Et

N
or DIPA
Organic amine bases serve as both the solvent (or co-solvent) and the proton scavenger. Diisopropylamine (DIPA) is preferred for bulky substrates.
Solvent THF/DMF While neat amine works, THF improves the solubility of the Pd-complex and minimizes volatility losses of the BCP starting material.

Part 2: Experimental Protocols

Protocol A: Synthesis of BCP-Alkynes (The "Capping" Strategy)

Primary Application: Converting 1-iodo-BCP into a nucleophilic BCP-alkyne building block using TMS-acetylene.

Context: Direct coupling of complex alkynes to BCP-I is often low-yielding. The industry standard strategy is to first couple Trimethylsilylacetylene (TMSA) to BCP-I, then deprotect to generate the BCP-alkyne, which is then coupled to Aryl-Halides (inverse Sonogashira).

Materials:
  • 1-Iodobicyclo[1.1.1]pentane (1.0 equiv) [Warning: Volatile]

  • Trimethylsilylacetylene (1.5 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (5 mol%)
  • CuI (10 mol%)

  • Triethylamine (Et

    
    N) [Anhydrous]
    
Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or screw-cap vial. Cool to room temperature under Argon flow.

  • Catalyst Charge: Add PdCl

    
    (PPh
    
    
    
    )
    
    
    and CuI to the flask.
  • Solvent/Base Addition: Add degassed Et

    
    N (concentration 
    
    
    
    0.2 M relative to BCP).
  • Substrate Addition:

    • Add Trimethylsilylacetylene via syringe.

    • Critical Step: Add 1-iodobicyclo[1.1.1]pentane last.[2] If the BCP-iodide is a solid/oil, dissolve it in a minimum amount of THF before addition.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Note: Do not heat initially. BCP-iodide is volatile. If conversion is slow after 4 hours, warm gently to 40°C.

  • Monitoring: Monitor by GC-MS (BCP-I consumption). TLC is often ineffective due to lack of UV activity for the BCP core unless functionalized.

  • Workup: Dilute with pentane/ether (to precipitate ammonium salts). Filter through a pad of Celite.

  • Purification: Concentrate carefully (do not use high vacuum if the product is simple BCP-alkyne). Flash chromatography on silica gel (Pentane/Et

    
    O).
    
Protocol B: Direct Coupling of Functionalized BCP-Iodides

Primary Application: Coupling 3-substituted-1-iodo-BCPs (e.g., 3-azido, 3-phenyl) with terminal alkynes.

Context: When the BCP core is already functionalized (making it less volatile and more valuable), a direct coupling is necessary. This protocol uses a higher catalyst loading to ensure completion.

Materials:
  • 3-Functionalized-1-iodo-BCP (1.0 equiv)

  • Terminal Alkyne (1.2 – 1.5 equiv)

  • PdCl

    
    (PPh
    
    
    
    )
    
    
    (10 mol%)
  • CuI (20 mol%)

  • THF (Anhydrous) and Diisopropylamine (DIPA) (1:1 ratio)

Step-by-Step Methodology:
  • Deoxygenation: The solvent mixture (THF/DIPA) must be rigorously degassed (sparge with Ar for 15 mins) to prevent Glaser homocoupling of the valuable alkyne.

  • Mixing: In a glovebox or under Ar stream, combine Pd catalyst, CuI, and the BCP-iodide in the reaction vessel.

  • Initiation: Add the solvent mixture via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes.

  • Reaction: Stir at RT for 12–24 hours .

    • Observation: The reaction mixture will darken (precipitating ammonium iodide salts).

  • Quench: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), then brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    . Column chromatography.

Part 3: Visualization & Logic

Catalytic Cycle & Failure Modes

The following diagram illustrates the specific pathway for BCP-Iodides, highlighting the competition between the productive Sonogashira cycle and the destructive Radical/Glaser pathways.

SonogashiraBCP Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast due to Strain) Pd0->OxAdd + BCP-I PdII_BCP Pd(II)-BCP Complex (Sterically Crowded) OxAdd->PdII_BCP TransMet Transmetallation (Rate Limiting) PdII_BCP->TransMet + Cu-Acetylide RadicalPath Radical Fragmentation (Side Reaction) PdII_BCP->RadicalPath Slow Transmet. RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product BCP-Alkyne Product RedElim->Product Glaser Glaser Homocoupling (Consumes Alkyne) BCP_I 1-Iodo-BCP BCP_I->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet Alkyne->Glaser O2 present

Figure 1: Catalytic cycle for BCP-Iodide Sonogashira coupling. Note the critical branch point at the Pd(II)-BCP complex where radical fragmentation can occur if transmetallation is sluggish.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Low Yield / Unreacted BCP-I Catalyst deactivation or slow oxidative addition.Switch to Pd(dppf)Cl

. The bidentate ligand forces reductive elimination and stabilizes the Pd center.
Homocoupled Alkyne (Glaser) Oxygen presence or CuI overly active.Degas solvents rigorously. Add alkyne slowly (syringe pump). Reduce CuI to 5 mol%.
Product Volatility Loss BCP-alkyne is subliming/evaporating.Do not use high vacuum (rotovap > 100 mbar). Store product in solution (e.g., in DCM) rather than drying completely.
Complex Mixture Radical fragmentation of BCP.Add a radical scavenger (TEMPO) to check mechanism (will kill reaction). If confirmed, lower temperature to 0°C or use Protocol A (TMS-capping).

References

  • Sitte, E., et al. (2021). Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under "Click" Reaction Conditions. The Journal of Organic Chemistry, 86(1), 1238–1245.[3] [Link]

    • )
  • Zaragoza, F., et al. (2011). Synthesis of 1-Alkynylbicyclo[1.1.1]pentanes. Organic Letters, 13(16), 4236–4239. [Link]

    • Key Insight: Defines the "Inverse" strategy and the synthesis of BCP-alkyne building blocks.
  • Burton, K. I., & MacMillan, D. W. C. (2025).[4] Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11, 102537.[4] [Link][4]

    • Key Insight: Provides context on the radical stability of BCPs and alternative metallaphotoredox strategies that are replacing thermal couplings for difficult substr
  • Kokhan, S. O., et al. (2013). Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry. European Journal of Organic Chemistry, 2013(16), 3270–3277. [Link]

    • Key Insight: Detailed protocols for handling volatile BCP-azides and iodides in coupling sequences.

Sources

Application Notes and Protocols for the Esterification of Sterically Hindered Bicyclo[1.1.1]pentane (BCP) Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Steric Challenge of BCP Scaffolds in Drug Discovery

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount structural element in modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for 1,4-disubstituted benzene rings and tert-butyl groups, often leading to improved physicochemical properties such as enhanced metabolic stability and reduced toxicity. However, the unique, cage-like architecture of the BCP core, particularly when substituted at the bridgehead positions, presents a significant synthetic challenge: steric hindrance. This is especially pronounced in the esterification of BCP carboxylic acids, a crucial transformation for introducing diverse functionalities and modulating pharmacokinetic profiles.

Standard esterification methods, such as the Fischer-Speier reaction, often fail or provide dismal yields when applied to BCP acids due to the severe steric congestion around the carboxylic acid moiety, which impedes the approach of the alcohol nucleophile. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust and field-proven esterification methods for these challenging substrates. We will delve into the mechanistic rationale behind each recommended method, offering detailed, step-by-step protocols and a comparative analysis to aid in the selection of the optimal strategy.

Strategic Approaches to Esterifying Hindered BCP Carboxylic Acids

The key to successfully esterifying sterically hindered BCP carboxylic acids lies in the activation of the carboxyl group to a highly reactive intermediate that can be readily intercepted by the alcohol, even a sterically demanding one. The following methods have proven to be the most effective in overcoming the steric barrier imposed by the BCP cage.

The Yamaguchi Esterification: Powerful Activation via Mixed Anhydride Formation

The Yamaguchi esterification is a highly reliable method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[1][2][3][4] The power of this method lies in the in-situ formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), which is then activated by 4-dimethylaminopyridine (DMAP) to generate a highly reactive acyl-pyridinium species.[1][2]

Causality of Experimental Choices:

  • 2,4,6-Trichlorobenzoyl Chloride (TCBC): The steric bulk of the trichlorobenzoyl group directs the subsequent nucleophilic attack of DMAP to the less hindered carbonyl of the BCP carboxylate, ensuring regioselective activation.[3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): A non-nucleophilic base is required to scavenge the HCl generated during the formation of the mixed anhydride without competing with the primary reaction.

  • 4-Dimethylaminopyridine (DMAP): DMAP serves as a potent nucleophilic catalyst that attacks the mixed anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is significantly more electrophilic than the parent carboxylic acid or the mixed anhydride, readily undergoing reaction with the alcohol.[2]

Experimental Workflow:

G cluster_0 Mixed Anhydride Formation cluster_1 Activation and Esterification BCP_Acid BCP-COOH Mixed_Anhydride Mixed Anhydride Intermediate BCP_Acid->Mixed_Anhydride + TCBC, TEA TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) TEA Triethylamine (TEA) Ester BCP-COOR' Mixed_Anhydride->Ester + DMAP, R'-OH DMAP DMAP Alcohol R'-OH G cluster_0 Activation cluster_1 Catalytic Acyl Transfer and Esterification BCP_Acid BCP-COOH O_Acylisourea O-Acylisourea Intermediate BCP_Acid->O_Acylisourea + DCC/EDC DCC_EDC DCC or EDC Ester BCP-COOR' O_Acylisourea->Ester + DMAP, R'-OH DMAP DMAP (cat.) Alcohol R'-OH G cluster_0 Acyl Chloride Formation cluster_1 Esterification BCP_Acid BCP-COOH Acyl_Chloride BCP-COCl BCP_Acid->Acyl_Chloride + SOCl₂ or (COCl)₂/DMF Chlorinating_Agent SOCl₂ or (COCl)₂ Ester BCP-COOR' Acyl_Chloride->Ester + R'-OH, Base Alcohol R'-OH Base Pyridine or TEA

Sources

Troubleshooting & Optimization

Improving yields in cross-coupling of 3-iodo-BCP substrates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the cross-coupling of 3-iodo-BCP substrates. BCPs are highly valued as bioisosteres for para-substituted benzenes, but their unique steric and electronic properties require precise catalytic control to prevent yield loss.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative optimization data, and a self-validating experimental protocol designed to ensure high-fidelity carbon-carbon bond formation.

Diagnostic & Mechanistic Workflows

To effectively troubleshoot your cross-coupling reactions, you must first identify the dominant failure mode. The logic tree below outlines the primary pathways that lead to yield degradation in 3-iodo-BCP cross-couplings.

BCP_Troubleshooting Root Low Yield in 3-Iodo-BCP Cross-Coupling Branch1 Major Byproduct Identified? Root->Branch1 Proto Protodehalogenation (BCP-H) Branch1->Proto RingOpen Ring-Opened Oligomers Branch1->RingOpen Unreacted Unreacted 3-Iodo-BCP Branch1->Unreacted SolProto Increase [Ni] loading Tune XAT reagent (Reduce HAT rate) Proto->SolProto SolRing Prevent radical oxidation Use milder photocatalyst Exclude O2 strictly RingOpen->SolRing SolUnreact Add (TMS)3SiH for XAT Optimize light intensity Check catalyst solubility Unreacted->SolUnreact

Diagnostic workflow for troubleshooting 3-iodo-BCP cross-coupling yields.

Because standard oxidative addition is kinetically sluggish for 3-iodo-BCPs, modern protocols rely on metallaphotoredox catalysis. The diagram below illustrates the causality of the dual-catalytic cycle, highlighting where radical generation and metal capture must synchronize.

CatalyticCycle PC_ground Photocatalyst (PC) PC_excited Excited PC* PC_ground->PC_excited Visible Light XAT_Radical Silyl Radical •Si(TMS)3 PC_excited->XAT_Radical SET & XAT generation BCP_Radical BCP Radical •BCP XAT_Radical->BCP_Radical I-Atom Abstraction from 3-Iodo-BCP Ni_0 Ni(0) Catalyst Ni_II Ar-Ni(II)-X Ni_0->Ni_II Oxidative Addition (Ar-X) Ni_III Ar-Ni(III)(BCP)-X Ni_II->Ni_III Radical Capture (•BCP) Ni_III->Ni_0 SET (Regeneration) Product Ar-BCP Product Ni_III->Product Reductive Elimination

Metallaphotoredox catalytic cycle for 3-iodo-BCP cross-coupling.

FAQ & Troubleshooting Guide

Q1: My reaction yields mostly protodehalogenated BCP (BCP-H). How do I shift the selectivity toward the cross-coupled product? Causality: This is a kinetic competition issue. In metallaphotoredox catalysis, the 3-iodo-BCP is reduced to a BCP radical. If the Ni catalytic cycle (specifically, the capture of the BCP radical by the Ar-Ni(II) complex) is slower than the Hydrogen Atom Transfer (HAT) from the solvent or additives, the radical abstracts a hydrogen atom to form BCP-H[1]. Solution: You must alter the kinetic balance. First, increase the concentration of the Ni catalyst (e.g., from 5 mol% to 10 mol%) to accelerate radical capture. Second, ensure you are using a strictly controlled Halogen Atom Transfer (XAT) reagent like (TMS)₃SiH, which acts as a poor hydrogen donor compared to highly active silanes or thiols, thereby minimizing background HAT[2].

Q2: I am observing significant ring-opening byproducts (exomethylenecyclobutanes). What causes this? Causality: While BCP radicals are relatively stable and maintain their cage structure, BCP carbocations are notoriously unstable and rapidly undergo C-C bond cleavage to relieve ring strain[3]. If your photoredox cycle is too oxidizing, the intermediate BCP radical can be inadvertently oxidized to a cation before the Ni catalyst can capture it. Solution: Switch to a milder photocatalyst (e.g., moving from highly oxidizing acridinium salts to Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆). Furthermore, strictly exclude oxygen, as trace O₂ can act as an electron acceptor and drive the radical toward cationic decomposition pathways.

Q3: The 3-iodo-BCP starting material remains unreacted, even after 24 hours of irradiation. Why? Causality: The bridgehead C-I bond in 3-iodo-BCP has a high bond dissociation energy, and the carbon possesses high s-character. This makes standard oxidative addition by low-valent metals like Pd(0) or Ni(0) kinetically sluggish, leading to unreacted starting material in traditional cross-electrophile couplings[4]. Solution: Direct reduction of the C-I bond is difficult without over-reducing the system. Implement an XAT co-catalyst strategy. The addition of an XAT mediator generates a silyl radical that abstracts the iodine atom efficiently, bypassing the need for direct metal insertion into the strong C-I bond[1].

Quantitative Optimization Data

The table below summarizes the causal impact of varying reaction parameters on product distribution, derived from optimized metallaphotoredox screening.

Parameter VariationBCP-Ar Yield (%)BCP-H Byproduct (%)Ring-Opened Byproduct (%)Mechanistic Causality
Standard Conditions (Ir PC, Ni(dtbbpy), (TMS)₃SiH)78%12%<2%Balanced radical generation and efficient Ni-capture.
Excess (TMS)₃SiH (3.0 equiv)45%45%<2%Accelerated HAT outcompetes the Ni-catalyzed radical capture.
Highly Oxidizing PC (e.g., Mes-Acr⁺)15%5%65%BCP radical is over-oxidized to an unstable carbocation.
Low Light Intensity 20%5%<2%Inefficient XAT generation; results in high unreacted starting material.
Absence of Base (No Na₂CO₃)30%15%40%Accumulation of HI causes acid-catalyzed degradation of the BCP core.

Self-Validating Experimental Protocol: Metallaphotoredox Cross-Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates an internal standard mass-balance loop. This self-validating step ensures that any yield loss can be definitively assigned to either volatility, side-reactions, or poor conversion.

Reagents & Setup:

  • Electrophiles: 3-iodo-BCP (1.5 equiv), Aryl Bromide (1.0 equiv, 0.2 mmol scale)

  • Catalysts: NiCl₂(dtbbpy) (10 mol%), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (2 mol%)

  • Additives: (TMS)₃SiH (1.5 equiv), Na₂CO₃ (2.0 equiv)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.50 equiv, exactly weighed)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Glovebox Preparation (Self-Validation Step): Inside an argon-filled glovebox, add the Ni catalyst, Ir photocatalyst, Na₂CO₃, Aryl Bromide, and exactly 0.50 equivalents of 1,3,5-trimethoxybenzene to an oven-dried 8 mL vial equipped with a stir bar. Causality: The inclusion of Na₂CO₃ neutralizes the HI byproduct generated during the catalytic cycle, preventing acid-catalyzed degradation of the BCP core[5].

  • Reagent Addition: Add anhydrous THF to reach a 0.1 M concentration. Add the 3-iodo-BCP and (TMS)₃SiH via micropipette. Seal the vial tightly with a PTFE-lined septum cap.

  • Irradiation & Temperature Control: Remove the vial from the glovebox. Irradiate the reaction mixture using a 440 nm blue LED photoreactor for 16 hours. Critical: Use a cooling fan to maintain the reaction temperature at exactly 25 °C. Causality: Elevated temperatures exponentially accelerate the background HAT process, increasing BCP-H formation at the expense of the cross-coupled product.

  • Quench & Mass-Balance Analysis: Open the vial to air to quench the active catalysts. Dilute with 1 mL of EtOAc and filter through a short pad of silica to remove metal salts. Concentrate the filtrate carefully under reduced pressure (Note: BCP derivatives can be volatile).

  • Diagnostic NMR: Take a crude ¹H NMR aliquot in CDCl₃. Integrate the internal standard peak (6.08 ppm, 3H) against the BCP bridgehead proton of the product and the unreacted starting material.

    • Validation Check: If the sum of the product and unreacted starting material is <90% relative to the internal standard, you can definitively diagnose that the BCP radical is being lost to volatile protodehalogenation or oligomerization. If unreacted starting material is >50%, check your light source intensity and XAT reagent purity.

References

  • A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis (University of Oxford).[Link]

  • Electrophilic Activation of [1.1.1]Propellane for the Synthesis of Nitrogen‐Substituted Bicyclo[1.1.1]pentanes. Angewandte Chemie (University of Liverpool).[Link]

  • Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron. Journal of the American Chemical Society (NSF).[Link]

  • Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Chemical Science (ResearchGate).[Link]

  • Nickel-Catalyzed C-I-Selective C(sp2 )-C(sp3 ) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides. Angewandte Chemie (NIH). [Link]

Sources

Preventing decomposition of iodo-BCP derivatives under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of Iodo-BCP Derivatives

Core Directive: The BCP Stability Paradox

Executive Summary: Iodo-BCP derivatives are the "gold standard" electrophiles for installing the bicyclo[1.1.1]pentane bioisostere. However, they present a unique stability paradox: the BCP cage itself is kinetically stable, but the C–I bond is exceptionally labile toward halogen-metal exchange and halophilic attack. Under basic conditions—specifically during metallation or nucleophilic substitution—the primary failure mode is not simple degradation, but rather cage fragmentation or reversion to [1.1.1]propellane , leading to oligomerization.

This guide provides the mechanistic insights and protocols required to navigate this "Stability Cliff."

Technical Deep Dive & Troubleshooting

Q1: Why does my iodo-BCP decompose rapidly when treated with n-BuLi, even at -78°C?

Diagnosis: You are likely experiencing "Lithium-Iodine Scrambling" followed by Cage Fragmentation . While n-BuLi is standard for halogen exchange, the resulting 1-lithio-BCP species is far less stable than its phenyl counterpart. Even at -78°C, localized exotherms or "hot spots" during addition can trigger the elimination of Li-X (if a leaving group is present at the C3 position) or radical decomposition pathways.

The Mechanistic Failure Mode:

  • Exchange: Iodo-BCP + n-BuLi

    
     BCP-Li + n-BuI.
    
  • Side Reaction: The n-BuI formed is a potent alkylating agent and can react with the BCP-Li, leading to alkylated byproducts (Wurtz coupling).

  • Fragmentation: If the BCP-Li warms above -40°C, it risks ring-opening to cyclobutylidene species or reverting to [1.1.1]propellane (which instantly polymerizes).

The Solution: The "Turbo" Protocol Switch to Knochel’s Turbo-Grignard (


).
  • Why? The complexation of LiCl breaks up polymeric magnesium aggregates, creating a more reactive yet controlled metallating agent.

  • Benefit: The exchange occurs at -20°C to 0°C (manageable kinetics) rather than requiring cryogenic -78°C, and the resulting BCP-MgCl species is significantly more stable than BCP-Li.

Q2: I observe "missing mass" and polymer gum when attempting nucleophilic substitution on 1-iodo-BCP with thiolates or amines. What is happening?

Diagnosis: You are triggering Halophilic Attack (attack on the Iodine atom) rather than the Carbon cage. The BCP bridgehead carbon is sterically shielded and electronically inverted (inverted tetrahedral geometry). Backside


 attack is geometrically impossible  (you cannot invert the cage).

The Pathway:

  • Halophilic Attack: A soft nucleophile (RS

    
    , R
    
    
    
    P) attacks the soft Iodine atom.
  • Intermediate: This generates a BCP carbanion/radical and an iodinated nucleophile.

  • Outcome: The BCP radical/anion is unstable in this environment and undergoes H-atom abstraction (forming the reduced BCP-H) or dimerization/polymerization .

The Fix:

  • Radical Pathway: Use Atom Transfer Radical Addition (ATRA) conditions (e.g., light initiation or mild radical initiators) if you need to form a C–N or C–S bond.

  • Electrophilic Activation: If you must displace the iodide, convert the Iodo-BCP to a BCP-Grignard first (using the Turbo protocol), then react with an electrophilic source of your heteroatom (e.g., sulfonyl chlorides for sulfones).

Strategic Visualization

Diagram 1: The BCP Stability Decision Tree

This diagram illustrates the critical decision points to avoid decomposition pathways.

BCP_Stability Start Starting Material: 1-Iodo-BCP Derivative Base_Choice Reagent Selection Start->Base_Choice BuLi Strong Base (n-BuLi, t-BuLi) Base_Choice->BuLi High Risk Turbo Turbo-Grignard (i-PrMgCl·LiCl) Base_Choice->Turbo Recommended Li_Species BCP-Li Species (Unstable > -40°C) BuLi->Li_Species Fast Exchange Decomp DECOMPOSITION: 1. Propellane Reversion 2. Wurtz Coupling 3. Ring Opening Li_Species->Decomp Warming / Hot Spots Mg_Species BCP-MgCl·LiCl (Stable at -20°C to 0°C) Turbo->Mg_Species Controlled Exchange Product Functionalized BCP (High Yield) Mg_Species->Product Electrophile Trapping

Caption: Comparative stability pathways of BCP-metal species. The Magnesium-LiCl complex prevents the catastrophic cage fragmentation often seen with pure Lithium species.

Experimental Protocol: Stabilized Metal-Halogen Exchange

Objective: Generate a stable BCP-nucleophile from 1-iodo-BCP for coupling, avoiding decomposition.

Reagents:

  • Substrate: 1-Iodo-3-phenylbicyclo[1.1.1]pentane (1.0 equiv).

  • Reagent:

    
     (Turbo Grignard), 1.3 M in THF (1.1 equiv).
    
  • Solvent: Anhydrous THF (0.5 M concentration).

Step-by-Step Methodology:

  • System Prep: Flame-dry a Schlenk flask and backfill with Argon (

    
    ). Note: Moisture kills the Grignard and protonates the BCP, destroying yield.
    
  • Cooling: Dissolve the Iodo-BCP in THF and cool to -20°C (using a cryostat or NaCl/Ice bath).

    • Critical: Do not cool to -78°C. The exchange rate of Turbo-Grignard with BCP-iodides is sluggish at -78°C, leading to accumulation of unreacted reagent and potential runaway upon warming. -20°C is the "Goldilocks" zone.

  • Addition: Add

    
     dropwise over 5 minutes.
    
  • Exchange: Stir at -20°C for 30 minutes .

    • QC Check: Aliquot 0.1 mL, quench with MeOD. Check NMR/GCMS. >95% conversion to BCP-D indicates successful exchange.

  • Functionalization: Add your electrophile (e.g., aldehyde, ketone, or ZnCl

    
     for Negishi coupling) at -20°C.
    
  • Warming: Allow to warm to Room Temperature only after the electrophile has been added.

Data Summary: Stability vs. Temperature

SpeciesStability Limit (

)
Decomposition ProductRecommended Usage
BCP-Li

Propellane / PolymerAvoid (unless in situ trapping)
BCP-MgCl

DimerizationStandard Grignard
BCP-MgCl·LiCl

Stable for hoursRecommended (Turbo)
BCP-ZnX

StableNegishi Coupling

FAQ: Common Pitfalls

Q: Can I use Pd-catalyzed cross-coupling (Suzuki/Sonogashira) directly on Iodo-BCP? A: Yes, but with caveats.

  • Issue: Oxidative addition of Pd(0) into the

    
    –I bond is slower than into aryl iodides.
    
  • Risk: Long reaction times at high heat (

    
    ) in the presence of base (e.g., K
    
    
    
    CO
    
    
    , Cs
    
    
    CO
    
    
    ) can lead to elimination of HI (forming propellane) or light-induced radical decomposition.
  • Recommendation: Use electron-rich ligands (e.g., Xantphos, dppf) to accelerate oxidative addition. Perform reactions in the dark to prevent radical scrambling.

Q: My Iodo-BCP turned purple during storage. Is it ruined? A: The purple color indicates free Iodine (


), formed by photochemical decomposition.
  • Impact: Small amounts of

    
     can inhibit metal catalysts or act as radical initiators.
    
  • Remedy: Wash the ethereal solution of your Iodo-BCP with 10% aqueous

    
     (sodium thiosulfate)  until colorless, dry over MgSO
    
    
    
    , and re-concentrate. Store at -20°C in the dark.

References

  • Preparation of Functionalized Organomagnesium Reagents (Turbo-Grignard) Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds Source:Angewandte Chemie International Edition, 2004. URL:[Link]

  • Synthesis and Functionalization of BCPs Title: Practical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Source:The Journal of Organic Chemistry, 1988 (Michl) & 2021 (Mykhailiuk). URL:[Link]

  • Cross-Coupling of BCP Iodides Title: Synthesis of All-Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron-Catalyzed Kumada Cross-Coupling Source:Angewandte Chemie, 2020 (Anderson). URL:[Link]

  • Radical Functionalization of Propellane Title: Bicyclo[1.1.1]pentanes: Key Building Blocks for Modern Medicinal Chemistry Source:Chemical Reviews, 2021. URL:[Link]

Technical Support Center: Troubleshooting Solubility for 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and assay biologists working with 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid . Due to its unique structural features, this compound frequently presents "brick-dust" solubility challenges across both aqueous and organic workflows.

Below, we deconstruct the physicochemical causality of these issues and provide self-validating protocols to rescue your experiments.

Molecular Diagnostics: The Root Cause of Solubility Failure

To successfully formulate this compound, you must first understand the molecular tension inherent in its structure:

  • The BCP Core: Bicyclo[1.1.1]pentane (BCP) is an

    
    -hybridized carbon-rich bioisostere used to replace phenyl rings. While BCPs generally improve aqueous solubility compared to flat aromatics by increasing three-dimensionality[1], the scaffold remains highly rigid and inherently hydrophobic[2].
    
  • The Bridgehead Iodine: The substitution of an iodine atom at the 3-position introduces a massive, highly polarizable, and lipophilic electron cloud. This drastically increases the partition coefficient (logP), driving the molecule out of aqueous phases and increasing the risk of rapid metabolic turnover or poor absorption[3].

  • The Acetic Acid Moiety: The terminal carboxylic acid forms strong intermolecular hydrogen-bonded dimers in the solid state. In water, the thermodynamic energy required to break this crystal lattice, combined with the hydrophobicity of the iodo-BCP core, results in precipitation unless the acid is fully ionized[4].

Troubleshooting FAQs & Diagnostic Guide

Q1: My 10 mM DMSO stock precipitates instantly when diluted into a pH 7.4 aqueous assay buffer. How do I rescue my in vitro assay? Root Cause: Solvent-shift precipitation. When DMSO diffuses into the bulk water, the local concentration of the highly lipophilic iodo-BCP core exceeds its aqueous thermodynamic solubility[5]. Furthermore, unbuffered local microenvironments may experience a pH drop, protonating the carboxylic acid and triggering rapid crystallization. Solution: Pre-ionize the compound before dilution. Convert the carboxylic acid to its sodium salt (pH > 6.5) prior to introducing it to the assay buffer. Alternatively, use a step-down dilution method with a non-ionic surfactant (e.g., 0.1% Tween-20) to lower the surface tension and create micelles that encapsulate the lipophilic core[3].

Q2: I need to formulate this compound for in vivo rodent dosing (IP/PO), but it is completely insoluble in standard saline. What vehicle should I use? Root Cause: Standard saline lacks the amphiphilic structures necessary to solubilize high-logP molecules[5]. The rigid BCP-iodine axis cannot be accommodated by simple aqueous hydration shells. Solution: Use 20% Hydroxypropyl-


-cyclodextrin (HP-

-CD) in water. The hydrophobic cavity of the cyclodextrin perfectly accommodates the rigid, lipophilic iodo-BCP core, while the exterior hydroxyls and the compound's own exposed carboxylate interact favorably with the aqueous vehicle.

Q3: During chemical synthesis, the compound won't dissolve in dichloromethane (DCM) or hexanes. Can I heat it to reflux to force dissolution? Root Cause: The carboxylic acid forms strong dimers that are insoluble in purely non-polar solvents. Solution: Do NOT heat excessively. The bridgehead C–I bond can be susceptible to homolytic cleavage or nucleophilic attack at elevated temperatures. Instead of heat, disrupt the hydrogen bonding chemically by adding 5% Methanol (MeOH) to your DCM, or switch to a polar aprotic solvent like Tetrahydrofuran (THF) which acts as a strong hydrogen bond acceptor.

Quantitative Data & Solvent Metrics

Use the following validated parameters to select the appropriate solvent system for your specific downstream application.

Solvent SystemSolubilization MechanismMax Recommended Conc.Primary Application
100% DMSO H-bond disruption>100 mMStock storage (In vitro)
Water (pH < 5.0) None (Protonated dimer)<0.1 mMNot recommended
Water (pH > 7.5) Ionization (Sodium salt)~10-20 mMIn vitro biological assays
20% HP-

-CD (aq)
Host-guest encapsulation~50 mMIn vivo pharmacology dosing
DCM + 5% MeOH Dimer disruption>100 mMChemical synthesis workflows

Validated Experimental Protocols

The following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.

Protocol A: Preparation of a Self-Buffering 10 mM Aqueous Salt Stock

Purpose: To create a stable aqueous stock for biological assays without relying on DMSO, eliminating the risk of solvent-shift precipitation.

  • Weighing: Weigh 2.52 mg of 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid (MW

    
     252.05  g/mol ) into a clean glass vial.
    
  • Initial Wetting: Add 50

    
    L of absolute ethanol to wet the powder.
    
    • Causality: Ethanol disrupts the crystal lattice and lowers surface tension, preventing the highly hydrophobic powder from floating on the aqueous surface.

  • Base Addition: Add 900

    
    L of 0.1 M NaOH (aqueous). Vortex vigorously for 2 minutes.
    
    • Causality: The strong base deprotonates the carboxylic acid (pKa

      
       4.5), converting it to the highly water-soluble sodium carboxylate.
      
  • Buffering: Add 50

    
    L of 1 M Tris-HCl buffer (pH 7.4) to stabilize the pH, bringing the final volume to 1.0 mL.
    
  • Validation Check: Hold the vial against a dark background and shine a laser pointer through the liquid. If the beam path is highly visible (Tyndall effect), nano-precipitates are present, indicating incomplete ionization. If the solution is optically clear, the protocol is successful.

Protocol B: 20% HP- -CD Complexation for In Vivo Vehicles

Purpose: To formulate a high-concentration, biocompatible solution for intraperitoneal (IP) or oral (PO) dosing in rodents.

  • Vehicle Prep: Dissolve 20 g of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 80 mL of sterile water. Adjust the final volume to 100 mL to create a 20% (w/v) stock solution.
  • API Addition: Add the required mass of the iodo-BCP compound to the HP-

    
    -CD solution (up to 10 mg/mL).
    
  • Thermal Encapsulation: Sonicate the mixture in a water bath at 35°C for 15-30 minutes.

    • Causality: Gentle kinetic energy accelerates the host-guest complexation, allowing the rigid iodo-BCP core to enter the hydrophobic cyclodextrin cavity without risking thermal degradation of the C–I bond.

  • Validation Check: Centrifuge the formulated solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube. A successful formulation will yield no white pellet, confirming 100% encapsulation.

Workflow Visualization

G Start Solubility Issue: 2-(3-Iodo-BCP)acetic acid App Determine Downstream Application Start->App InVitro In Vitro Assays (Aqueous Buffer) App->InVitro Biology InVivo In Vivo Dosing (Rodent Models) App->InVivo Pharmacology Synthesis Chemical Synthesis (Organic Solvents) App->Synthesis Chemistry Sol1 Pre-form Sodium Salt (Adjust pH > 6.5) InVitro->Sol1 Sol2 Use 20% HP-β-CD Encapsulation InVivo->Sol2 Sol3 Use THF or DCM with 5% MeOH Synthesis->Sol3 Warn1 Monitor for local pH drop during dilution Sol1->Warn1 Warn2 Maintain <60°C to prevent C-I bond cleavage Sol3->Warn2

Decision tree for solubilizing 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid by application.

References

  • Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.[1] URL:

  • Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Lincoln Repository.[2] URL:

  • Carboxylic Acid (Bio)Isosteres in Drug Design. NIH PMC.[4] URL:

  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.[5] URL:

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability. MDPI.[3] URL:

Sources

Technical Support Center: 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Solution Stability and Experimental Best Practices

Disclaimer: Specific, peer-reviewed stability data for 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid is not currently available in the public domain. This guide has been developed by Senior Application Scientists based on fundamental chemical principles, established knowledge of organoiodide and bicyclo[1.1.1]pentane (BCP) chemistry, and regulatory guidelines for stability testing. The information herein is intended to provide a robust framework for researchers to ensure the integrity of their experiments.

Introduction

2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid is a unique molecule featuring a strained, three-dimensional BCP core, which has gained significant traction as a bioisostere for para-substituted phenyl rings in drug discovery.[1][2] The incorporation of this motif can lead to improved physicochemical properties such as enhanced solubility and metabolic stability compared to their aromatic counterparts.[2][3] However, the presence of an iodo-substituent introduces potential stability challenges that must be understood and managed to ensure the accuracy and reproducibility of experimental results. This guide provides answers to frequently asked questions, troubleshooting advice, and validated protocols to help you navigate the handling and use of this compound in solution.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways I should be concerned about?

Based on the structure, two primary points of instability are the carbon-iodine (C-I) bond and, to a lesser extent, the carboxylic acid group.

  • Photodegradation: The C-I bond is susceptible to cleavage by light, particularly UV radiation.[4] This is a common degradation pathway for alkyl iodides and can proceed via a radical mechanism. Exposure to ambient lab lighting over extended periods, or more intense light sources, can lead to the formation of impurities.

  • Nucleophilic Substitution: The iodide ion is an excellent leaving group, making the bridgehead carbon atom it is attached to electrophilic.[5][6] In the presence of nucleophilic solvents (e.g., methanol, water under certain conditions) or additives in your solution, the iodide may be displaced. While the BCP core is sterically hindered, this pathway cannot be ruled out, especially at elevated temperatures.

  • pH-Related Hydrolysis: The stability of the carboxylic acid group itself is generally high. However, extreme pH conditions (highly acidic or basic) combined with elevated temperatures could potentially lead to unwanted reactions. The ionization state of the carboxylic acid (protonated vs. carboxylate) will be dependent on the solution's pH, which can influence solubility and interactions with other molecules.

2. What are the recommended storage and handling conditions for this compound?

To mitigate the risks outlined above, the following conditions are recommended:

  • Solid Compound: Store in an amber vial or a container protected from light. Keep in a cool, dry place, preferably in a desiccator. For long-term storage, refrigeration (2-8 °C) is advised.

  • In Solution: Solutions should be freshly prepared for immediate use whenever possible. If short-term storage is necessary:

    • Use amber glass vials or wrap the container in aluminum foil to protect from light.

    • Store at low temperatures (e.g., 2-8 °C). Avoid freezing aqueous solutions, as this can sometimes accelerate degradation.

    • Purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation, especially if the solution will be stored for more than a few hours.

3. Which solvents are best for preparing stock solutions?

The choice of solvent is critical for stability.

  • Recommended: Aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred for stock solutions due to their lower reactivity compared to protic solvents.

  • Use with Caution: Protic solvents like methanol or ethanol could potentially act as nucleophiles. If their use is unavoidable, solutions should be used immediately after preparation.

  • Aqueous Solutions: For experiments in aqueous buffers, it is best to prepare a concentrated stock solution in an appropriate organic solvent (like DMSO) and then dilute it into the aqueous medium immediately before the experiment. The pH of the final aqueous solution should be controlled and documented, as it will affect the ionization state of the carboxylic acid and could influence stability.

4. How can I tell if my compound has started to degrade?

  • Visual Inspection: A freshly prepared solution should be colorless. The formation of a yellow or brownish tint can be an indicator of iodine release and subsequent degradation.

  • Analytical Monitoring: The most reliable method is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound are clear signs of degradation.

5. I'm planning a multi-day experiment. How should I assess the stability of my compound in the experimental medium?

Before starting a critical or lengthy experiment, it is highly advisable to perform a preliminary stability study. A simplified approach is as follows:

  • Prepare a solution of the compound in your experimental medium at the final concentration you plan to use.

  • Immediately after preparation (t=0), take an aliquot and analyze it by HPLC or LC-MS to get a baseline peak area for the parent compound.

  • Store the remaining solution under the exact conditions of your planned experiment (temperature, lighting, container type).

  • At various time points (e.g., 2, 8, 24, 48 hours), take further aliquots and analyze them.

  • Compare the peak area of the parent compound at each time point to the t=0 value. A significant decrease (e.g., >5-10%) indicates that the compound is not stable under your experimental conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Solution turns yellow/brown Photodegradation leading to the formation of I₂.Protect the solution from light at all times. Prepare fresh solutions.
Unexpected peaks in HPLC/LC-MS Degradation of the compound.Review storage and handling procedures. Perform a forced degradation study (see protocol below) to identify potential degradants. Ensure the analytical method is "stability-indicating."
Loss of compound potency or activity The concentration of the active compound has decreased due to degradation.Confirm the concentration of your stock solution. Perform a stability check in your experimental medium.
Poor solubility in aqueous buffer The compound may be less soluble at a specific pH.Adjust the pH of the buffer. The compound should be more soluble at pH > pKa. Alternatively, use a co-solvent if your experimental system allows.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is based on ICH Guideline Q1A(R2) and is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.[7]

Objective: To identify potential degradation products and pathways under various stress conditions.

Procedure:

  • Preparation: Prepare several identical solutions of 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Acid Hydrolysis: Add 0.1 M HCl to one of the solutions. Heat at 60 °C for 24-48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to another solution. Keep at room temperature for 2-8 hours (basic conditions may be harsher).

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a solution. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat a solution at 80 °C for 48 hours, protected from light.

  • Photodegradation: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples before injection. Analyze all samples, including a non-stressed control, by a suitable analytical method (e.g., HPLC-UV/MS).

  • Evaluation: Aim for 5-20% degradation of the parent compound.[8] Compare the chromatograms to identify new peaks, which represent degradation products. A mass spectrometer is invaluable for obtaining mass information on these new species.

Protocol 2: General Analytical Method for Stability Assessment

Objective: To quantify the parent compound and detect any potential degradants.

  • Technique: Reversed-Phase High-Performance Liquid Chromatography with UV and Mass Spectrometric detection (RP-HPLC-UV/MS).

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting point would be a linear gradient from 5-95% B over 15-20 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 5-10 µL.

  • UV Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 210 nm, 254 nm).

  • MS Detection: Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻. This will be crucial for identifying unknown degradation products.

Visualizations

cluster_0 Potential Degradation Pathways Parent 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid Radical BCP-Acetic Acid Radical + Iodine Radical Parent->Radical Light (hv) (Homolytic Cleavage) Substitution 2-(3-Nu-bicyclo[1.1.1]pentan-1-yl)acetic acid + I⁻ (Nu = OH, OMe, etc.) Parent->Substitution Nucleophile (Nu⁻) (Heterolytic Cleavage)

Caption: Primary inferred degradation pathways for the title compound.

cluster_1 Stability Assessment Workflow start Prepare fresh solution in experimental medium t0 Analyze t=0 sample (HPLC/LC-MS) start->t0 incubate Incubate under experimental conditions t0->incubate tx Analyze samples at various time points (t=x) incubate->tx compare Compare peak area of parent compound (t=x vs t=0) tx->compare stable Compound is stable (Proceed with experiment) compare->stable < 5-10% change unstable Compound is unstable (Re-evaluate conditions) compare->unstable > 5-10% change

Caption: Workflow for assessing compound stability in a specific medium.

Summary of Inferred Stability

Condition Solvent Expected Stability Primary Concern
Light (Ambient/UV) AllLow Photodegradation via C-I bond cleavage.
Elevated Temperature (>40°C) AllModerate to Low May accelerate nucleophilic substitution and other degradation pathways.
Neutral pH (6-8) Aprotic (DMSO, ACN)High Minimal risk if protected from light and stored cool.
Neutral pH (6-8) Aqueous BuffersModerate Risk of hydrolysis over time, especially with elevated temperature.
Acidic pH (<4) Aqueous BuffersModerate Potential for acid-catalyzed hydrolysis, though likely slow at room temp.
Basic pH (>8) Aqueous BuffersModerate to Low Increased risk of nucleophilic attack by hydroxide ions.
Presence of Oxidizing Agents AllLow The C-I bond can be susceptible to oxidation.[9]

References

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Journal of Environmental Monitoring.
  • Donovan, R. J., & Husain, D. (1970). Photodissociation of alkyl iodides. Transactions of the Faraday Society.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).
  • Total Organic Halogens (TOX). Pace Analytical.
  • Shire, B. R., & Anderson, E. A. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
  • Mykhailiuk, P. K. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry.
  • Klán, P., & Wirz, J. (2009).
  • Burning question: Rethinking organohalide degradation strategy for bioremediation applic
  • Mazac, J. (1981). Analytical Chemistry of Organic Halogen Compounds. Elsevier.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
  • Jornitz, M. W., & Akers, M. J. (Eds.). (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Corrales, M. E., et al. (2018). Structural Effects on the Energy Disposal and Atomic Photofragment Alignment for the Photodissociation of Alkyl Iodides at Excitation Wavelengths of 254 and 268 nm. Molecules.
  • Analytical Methods for Environmental Pollutants. Japan Environment Agency.
  • A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. (2025). CCS Chemistry.
  • McCauley, C. E., Hamill, W. H., & Williams Jr, R. R. (1954). Isomerization in the Photolysis of Alkyl Iodides. Journal of the American Chemical Society.
  • Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. (2026).
  • Substitution at sp3 Carbon: Examples. (2011). YouTube.
  • Nucleophilic Substitution. (2019). Chemistry LibreTexts.
  • Substitution Reactions (on Satur
  • Hsieh, C. H., et al. (2015). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Journal of Food and Drug Analysis.
  • Goy, C. A., & Pritchard, H. O. (1967). Alkyl iodides as a source of alkyl radicals. Part I. Mechanism of the gas-phase photolysis of isopropyl iodide. Journal of the Chemical Society B: Physical Organic.
  • Nucleophilic Substitution Reaction. IB Chemistry.
  • Nucleophilic arom
  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes. (2023). Macmillan Group, Princeton University.
  • Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. (2020).
  • Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane. (2022). Organic Letters.
  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. (2025). Molecules.
  • 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. (2025). MDPI.
  • Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. (2025).
  • Photoinduced Deoxygenative Boration of Unactivated Alcohols Involving In-Situ-Formed Alkyl Iodides. (2025). SynOpen.
  • Singh, R., & Rehman, Z. U. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Application of Bicyclo[1.1.1]pentane in Drug Development Research. (2021). BLDpharm.
  • Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. (2024).
  • Kurihara, T., et al. (1993). A mechanistic analysis of enzymatic degradation of organohalogen compounds. Bioscience, Biotechnology, and Biochemistry.
  • Development of novel bicyclo[1.1.1]pentanes (BCP) bioisosteres from bench stable [1.1.1]propellane precursors. Loughborough University.
  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts. (2025).
  • Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. (2009). Environmental Science & Technology.
  • Formation of Iodinated Organic Compounds by Oxidation of Iodide-Containing Waters with Manganese Dioxide. (2025).

Sources

Validation & Comparative

Comparative logP values of BCP acetic acid vs benzene analogs

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: Comparative Lipophilicity (logP) of Bicyclo[1.1.1]pentane Acetic Acid vs. Benzene Analogs

As drug discovery increasingly shifts away from planar, highly aromatic molecules—a paradigm often referred to as "escaping flatland"—the use of three-dimensional,


-rich bioisosteres has become a cornerstone of modern medicinal chemistry[1]. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for the para-substituted phenyl ring[2].

This guide provides an objective, data-driven comparison of the lipophilicity (logP) and physicochemical properties of BCP-1-acetic acid against its aromatic counterpart, phenylacetic acid. Furthermore, it details the self-validating experimental methodologies required to accurately measure these parameters in a laboratory setting.

Structural & Quantitative Comparison

The fundamental goal of replacing a benzene ring with a BCP moiety is to increase the fraction of


 hybridized carbons (

) while maintaining the geometric "exit vectors" required for target binding[1]. While BCP is often generalized as a lipophilicity-lowering bioisostere in large macromolecular scaffolds due to its reduced carbon count (5 carbons vs. 6 in benzene)[2], analyzing the isolated acetic acid fragments reveals a more nuanced physicochemical reality.
Table 1: Physicochemical Properties of BCP Acetic Acid vs. Phenylacetic Acid
PropertyPhenylacetic Acid (Benzene Analog)Bicyclo[1.1.1]pentane-1-acetic Acid (BCP Analog)
Structure Type 2D Planar Aromatic3D Aliphatic Cage
Chemical Formula C₈H₈O₂[3]C₇H₁₀O₂
Molecular Weight 136.15 g/mol [3]126.15 g/mol
Intrinsic logP 1.41[3]1.70[4]

Score
0.125 (1/8 carbons)1.00 (7/7 carbons)[4]
Polar Surface Area 37.3 Ų[5]37.3 Ų
Acid Dissociation (pKa) ~4.31[6]~4.50
Mechanistic Causality: Why is the BCP Fragment Slightly More Lipophilic?

At a glance, it seems counterintuitive that BCP-1-acetic acid (logP 1.70) exhibits a slightly higher intrinsic lipophilicity than phenylacetic acid (logP 1.41) despite having one less carbon[3][4]. The causality lies in solvation dynamics. Benzene possesses a delocalized


-electron cloud that acts as a weak hydrogen-bond acceptor, allowing it to interact favorably with water molecules. BCP is entirely 

-hybridized and lacks these

-interactions, making the isolated hydrophobic cage slightly more resistant to aqueous solvation.

However, in the context of larger drug design (e.g.,


-secretase or LpPLA2 inhibitors), substituting a phenyl ring for a BCP typically increases overall aqueous solubility and reduces non-specific binding[7][8]. This is because the 3D bulk of the BCP ring disrupts the planar 

stacking inherent to aromatic crystal lattices, lowering the melting point and drastically improving the thermodynamic solubility of the bulk drug[8].

BioisostereLogic Benzene Phenylacetic Acid (2D) Planar, π-π Stacking BCP BCP Acetic Acid (3D) High Fsp3, Aliphatic Benzene->BCP Bioisosteric Switch Properties Macromolecular Impact - Disrupted Crystal Lattice - Increased Solubility - Reduced Off-Target Binding BCP->Properties Escaping Flatland

Fig 1. Logical flow of bioisosteric replacement from 2D phenyl rings to 3D BCP scaffolds.

Experimental Methodologies for logP Determination

To ensure scientific integrity, logP values must be measured using self-validating systems. Because both analogs contain a carboxylic acid moiety (pKa ~4.3–4.5)[6], measuring the intrinsic logP (the partition coefficient of the neutral, unionized species) requires strict pH control. If measured at physiological pH (7.4), the result is logD, which will be significantly lower due to ionization.

Protocol A: The Shake-Flask Method (Thermodynamic Gold Standard)

This method directly measures the equilibrium partitioning of the compounds between 1-octanol and water.

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 0.1 M HCl (pH ~1.0) for 24 hours. Causality: Using pH 1.0 ensures the carboxylic acid is >99.9% protonated (unionized), preventing the partitioning of polar carboxylate anions into the aqueous phase, which would skew the logP calculation.

  • Sample Preparation: Dissolve 1 mg of BCP-1-acetic acid or phenylacetic acid into 10 mL of the pre-saturated octanol phase.

  • Equilibration: Combine 5 mL of the analyte-spiked octanol with 5 mL of the pre-saturated aqueous phase in a glass vial. Shake mechanically at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes. Causality: Shaking generates microemulsions (droplets of octanol in water and vice versa) that artificially inflate the apparent concentration in the opposing phase. Centrifugation breaks these emulsions.

  • Quantification: Carefully extract aliquots from both layers. Quantify the concentration of the analyte in each phase using HPLC-UV (at 210 nm for BCP, 254 nm for phenylacetic acid).

  • Calculation:

    
    
    
Protocol B: RP-HPLC Method (High-Throughput Chromatographic Index)

When material is limited, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a reliable proxy for lipophilicity by correlating retention time with octanol-water partitioning[9].

  • System Setup: Utilize a standard C18 (ODS) column[9]. The stationary phase acts as the hydrophobic environment (analogous to octanol).

  • Mobile Phase: Prepare an isocratic mixture of Methanol and Water containing 0.1% Formic Acid. Causality: The formic acid suppresses the ionization of the acetic acid analogs, ensuring they interact with the column in their neutral state[3].

  • Calibration Curve (Self-Validation): Inject a series of reference standards with known logP values (e.g., toluene, ethylbenzene, propylbenzene)[9]. Calculate the capacity factor (

    
    ) for each: 
    
    
    
    (where
    
    
    is retention time and
    
    
    is the dead time). Plot
    
    
    vs. known
    
    
    to generate a linear calibration curve.
  • Analyte Measurement: Inject the BCP and phenylacetic acid analogs. Calculate their respective

    
     values and extrapolate their logP directly from the standard curve.
    

LogPWorkflow Sample Acidic Analyte (pKa ~4.5) ShakeFlask Shake-Flask (0.1M HCl / Octanol) Sample->ShakeFlask Method A HPLC RP-HPLC (0.1% FA Mobile Phase) Sample->HPLC Method B QuantSF Phase Separation & UV/LC-MS ShakeFlask->QuantSF QuantHPLC Retention Time vs. Standards HPLC->QuantHPLC LogP Intrinsic logP (Unionized) QuantSF->LogP QuantHPLC->LogP

Fig 2. Self-validating experimental workflows for determining the intrinsic logP of acidic analogs.

Conclusion for Drug Developers

When optimizing a lead compound, the decision to swap a benzene ring for a bicyclo[1.1.1]pentane core should be driven by the specific physicochemical bottlenecks of the molecule. If the goal is to lower the intrinsic logP of a tiny molecular fragment, BCP may not yield the expected reduction, as seen in the BCP acetic acid (1.70) vs. phenylacetic acid (1.41) comparison[3][4].

However, if the goal is to disrupt planar


 stacking, improve thermodynamic aqueous solubility, and increase the 3D character (

) of a larger macromolecule to reduce off-target toxicity, the BCP bioisostere remains one of the most powerful structural interventions available in modern drug design[1][8].

References

  • [3] Phenylacetic acid - SIELC Technologies. SIELC. Available at:[Link]

  • [5] Showing Compound Phenylacetic acid (FDB010558) - FooDB. FooDB. Available at: [Link]

  • [6] Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. National Institutes of Health. Available at: [Link]

  • [9] Log P and log k plots for alkylbenzenes and PAHs. ResearchGate. Available at:[Link]

  • [7] Investigation of a bicyclo[1.1.1]pentane as a phenyl replacement within an LpPLA2 inhibitor. University of Strathclyde. Available at:[Link]

  • [1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. Available at:[Link]

Sources

Introduction: The "Escape from Flatland" and the BCP Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for researchers, medicinal chemists, and structural biologists evaluating bicyclo[1.1.1]pentane (BCP) derivatives.

In modern medicinal chemistry, the strategic shift away from flat, two-dimensional aromatic rings toward sp³-rich, three-dimensional architectures is known as the "escape from flatland." The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a premier bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes[1]. By replacing a planar phenyl ring with a BCP cage, drug developers can significantly improve a molecule's aqueous solubility, lower its lipophilicity (LogD), and enhance its metabolic stability against cytochrome P450 oxidation[2].

However, integrating BCPs into drug pipelines requires absolute certainty regarding their three-dimensional geometry. Because NMR spectroscopy only confirms connectivity, Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for elucidating the precise spatial vectors, bridgehead distances, and extreme ring strain inherent to the BCP cage[1].

This guide objectively compares the structural parameters of BCPs against traditional motifs and provides a self-validating experimental workflow for the X-ray crystallographic analysis of 3-iodo-BCP derivatives —a critical class of intermediates where the iodine atom solves fundamental challenges in both synthesis and crystallography[3].

Structural Comparison: BCP vs. Traditional Bioisosteres

To understand why BCP is a superior bioisostere, we must compare its physical and geometric properties against the moieties it replaces. The rigid, propeller-like shape of BCP perfectly mimics the linear vector of a para-substituted benzene or an alkyne, but with an entirely different electronic and steric profile.

Table 1: Structural Comparison of Bioisosteric Scaffolds

FeatureBicyclo[1.1.1]pentane (BCP)para-Phenyltert-Butyl
Geometry 3D, Rigid, Propeller-like2D, Planar3D, Bulky, Flexible
Hybridization sp³sp²sp³
Inter-substituent Distance ~1.85 – 1.88 Å (C1 to C3)~2.80 Å (C1 to C4)N/A
Lipophilicity (LogD) Lower (Improves solubility)Higher (Greasy)High
Metabolic Stability High (Resistant to oxidation)Prone to CYP450 oxidationProne to oxidation
The Crystallographic Challenge of BCPs

Unsubstituted or lightly substituted BCPs are notoriously difficult to crystallize. They are often highly volatile liquids at room temperature and lack the intermolecular forces (like hydrogen bonding or π-π stacking) required to form a well-ordered crystal lattice.

The 3-Iodo Advantage (Causality in Design)

Synthesizing 3-iodo-BCP derivatives (such as 1-azido-3-iodobicyclo[1.1.1]pentane) directly addresses this crystallographic bottleneck[3].

  • Heavy Atom Effect: Iodine (Z=53) acts as a heavy atom, providing significant anomalous dispersion which is critical for solving the crystallographic phase problem during X-ray data processing.

  • Halogen Bonding (XB): The highly polarizable iodine atom features a positive electrostatic potential (the "σ-hole") that engages in strong, directional halogen bonding with Lewis bases in the crystal lattice. This anchors the volatile BCP cage, enabling the growth of high-quality single crystals[3].

  • Synthetic Utility: The C–I bond serves as a versatile handle for downstream late-stage functionalization, such as cross-coupling or radical-mediated additions[4].

X-ray Crystallographic Parameters of 3-Iodo-BCPs

High-resolution X-ray crystallography of 3-iodo-BCP derivatives reveals the extreme strain locked within the cage. The inverted tetrahedral geometry at the bridgehead carbons forces the internal angles to deviate massively from the ideal sp³ angle of 109.5°.

Table 2: Key X-ray Crystallographic Parameters for 3-Iodo-BCP Derivatives

ParameterTypical Value RangeCrystallographic Significance
C1–C3 Transannular Distance 1.80 – 1.88 ÅDefines the linear spatial vector. Shorter than a phenyl ring, pulling substituents closer together[2][5].
C(bridgehead)–C(methylene) Bond 1.53 – 1.55 ÅHighly strained sp³-sp³ bonds; stores ~65 kcal/mol of ring strain[5].
C1–C(methylene)–C3 Angle ~74° – 75°Extreme deviation from 109.5°, highlighting the geometric distortion of the cage.
C(bridgehead)–I Bond Length ~2.14 – 2.16 ÅSite of halogen bonding; critical for directing crystal packing and supramolecular assembly[4].

Experimental Protocol: Synthesis and Crystallization Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for generating and analyzing 3-iodo-BCP crystals. This methodology leverages the reactivity of [1.1.1]propellane and the crystallographic stabilizing power of the iodine atom[3].

Step 1: Radical Addition to[1.1.1]Propellane

Causality: The central C1–C3 bond of[1.1.1]propellane is highly reactive due to inverted carbon geometry. Radical addition breaks this bond, forming the BCP cage.

  • Prepare a 0.1 M solution of [1.1.1]propellane in anhydrous diethyl ether under an inert argon atmosphere.

  • Add the iodine-containing radical precursor (e.g., iodine azide, IN₃, generated in situ) at -78 °C to prevent premature decomposition.

  • Irradiate the mixture with a standard UV/LED light source to initiate the radical chain reaction, yielding the 1-substituted-3-iodobicyclo[1.1.1]pentane derivative.

  • Purify via flash column chromatography (silica gel) to isolate the pure 3-iodo-BCP compound.

Step 2: Crystal Growth via Vapor Diffusion

Causality: Because 3-iodo-BCPs can still be somewhat volatile, slow vapor diffusion is preferred over solvent evaporation to prevent the compound from escaping before the lattice forms.

  • Dissolve 10–15 mg of the purified 3-iodo-BCP derivative in a minimum volume of a "good" solvent (e.g., dichloromethane).

  • Place the open vial inside a larger, sealed chamber containing a "poor" anti-solvent (e.g., pentane or hexane).

  • Allow the anti-solvent to slowly diffuse into the inner vial over 3–7 days at 4 °C. The halogen bonding directed by the iodine atom will facilitate the nucleation of high-quality, diffraction-grade single crystals.

Step 3: X-ray Diffraction and Structural Refinement
  • Mount a suitable single crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion and volatility.

  • Collect diffraction data using Mo Kα (

    
     Å) or Cu Kα (
    
    
    
    Å) radiation.
  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). The heavy iodine atom will make phase determination straightforward.

Workflow Visualization

The following diagram illustrates the logical progression from the highly strained propellane precursor to the final 3D structural resolution, highlighting the critical role of halogen bonding in the crystallization phase.

G A [1.1.1]Propellane Precursor B Radical Addition (Cleave Central Bond) A->B C 3-Iodo-BCP Derivative B->C D Vapor Diffusion (Halogen Bonding) C->D E X-Ray Diffraction (Heavy Atom Phasing) D->E F 3D Structure Resolution E->F

Caption: Workflow for the synthesis and X-ray crystallographic resolution of 3-iodo-BCP derivatives.

Conclusion

The bicyclo[1.1.1]pentane scaffold represents a massive leap forward in rational drug design, offering a metabolically stable, 3D alternative to planar aromatics. However, the physical properties of BCPs make them inherently difficult to characterize via X-ray crystallography. By strategically synthesizing 3-iodo-BCP derivatives , researchers can leverage the heavy atom effect and halogen bonding to force these volatile cages into highly ordered crystal lattices. This self-validating approach ensures that the precise spatial vectors and bridgehead distances—the very metrics that define a successful bioisostere—can be measured with absolute confidence.

References

  • Sitte, E., Twamley, B., Grover, N., & Senge, M. O. Investigation of the Reactivity of 1-Azido-3-iodobicyclo[1.1.1]pentane under ″Click″ Reaction Conditions. Journal of Organic Chemistry (2021).[Link]

  • Newton, M. D., & Schulman, J. M. Theoretical studies of tricyclo[1.1.1.01,3]pentane and bicyclo[1.1.1]pentane. Journal of the American Chemical Society (1972).[Link]

  • ACS Catalysis. Automated Nanomole-Scale Reaction Screening toward Benzoate Bioisosteres: A Photocatalyzed Approach to Highly Elaborated Bicyclo[1.1.1]Pentanes. ACS Catalysis (2021).[Link]

  • ChemRxiv. Investigation of the Reactivity of 1-Azido-3-Iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions (Preprint). ChemRxiv.[Link]

Sources

A Comparative Guide to the In Vitro Metabolic Stability of Iodo-Bicyclo[1.1.1]pentane (BCP) Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug discovery and development professionals with a comprehensive comparison of the in vitro metabolic stability of drug candidates incorporating iodo-bicyclo[1.1.1]pentane (iodo-BCP) scaffolds versus traditional aromatic moieties. We will delve into the mechanistic underpinnings of BCP's metabolic robustness, present comparative experimental data, and provide a detailed protocol for assessing metabolic stability in human liver microsomes.

Introduction: The Quest for Metabolic Durability in Drug Design

A critical hurdle in advancing a new chemical entity (NCE) from a promising hit to a viable clinical candidate is optimizing its pharmacokinetic profile.[1] Metabolic stability, the resistance of a compound to biotransformation by metabolic enzymes, is a cornerstone of this profile.[2] Rapid metabolism can lead to poor bioavailability, a short duration of action, and the formation of potentially toxic metabolites, dooming an otherwise potent compound.[3]

For decades, the para-substituted phenyl ring has been a ubiquitous scaffold in medicinal chemistry.[4] However, its susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes is a well-known liability.[4][5] In response, the concept of "escaping from flatland" has gained significant traction, promoting the use of three-dimensional, sp³-rich scaffolds to improve drug-like properties.[6][7]

The bicyclo[1.1.1]pentane (BCP) cage has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring.[4][8][9] Its rigid, three-dimensional structure not only mimics the exit vectors of a para-substituted arene but also confers remarkable improvements in physicochemical properties, including solubility and, most notably, metabolic stability.[4][6][10] The iodo-BCP scaffold, in particular, serves as a versatile synthetic handle, allowing for the facile introduction of the BCP core into diverse molecular architectures.[9] This guide focuses on the inherent metabolic stability imparted by this foundational scaffold.

The BCP Core: A Mechanistic Bastion Against Metabolism

The exceptional metabolic stability of the BCP scaffold is not coincidental but is rooted in its fundamental chemical structure. Unlike aromatic rings, which present electron-rich pi systems and benzylic C-H bonds that are prime targets for CYP-mediated oxidation, the BCP core is a saturated, strained carbocycle.[4][11]

Key attributes contributing to BCP's metabolic inertness include:

  • Absence of Aromatic C-H Bonds: The BCP scaffold is devoid of the electron-rich C-H bonds found on phenyl rings, which are readily hydroxylated by CYP enzymes.[4]

  • High Bond Dissociation Energies (BDEs): The C-H bonds on the BCP cage, particularly at the bridgehead positions, have high BDEs, making hydrogen atom abstraction (a common initial step in oxidation) energetically unfavorable.[11]

  • Steric Shielding: The rigid, cage-like structure can sterically hinder the approach of large metabolic enzymes, protecting both the scaffold itself and adjacent functional groups from biotransformation.

  • Kinetic Inertness: Despite possessing significant ring strain energy (approx. 66.6 kcal mol⁻¹), BCPs are generally kinetically inert and resistant to ring-opening reactions under physiological conditions.[6][7][8]

By replacing a metabolically labile phenyl ring with a BCP core, medicinal chemists can effectively "shield" a molecule from oxidative degradation, prolonging its half-life and enhancing its therapeutic potential.[5][6]

Comparative Analysis: BCP Scaffolds vs. Phenyl Rings

The theoretical benefits of the BCP scaffold are consistently validated by experimental data. Numerous studies have demonstrated that the bioisosteric replacement of a phenyl ring with a BCP moiety leads to significant improvements in metabolic stability. While direct data for iodo-BCP itself is often contextualized by its role as a synthetic intermediate, the stability it confers upon the final molecule is a direct consequence of the BCP core.

The following table summarizes data from published studies where this strategic replacement was made. The key parameters measured are in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A longer half-life and lower clearance rate signify greater metabolic stability.

Parent Compound (Aromatic)BCP AnalogueIn Vitro t½ (min) HLMIn Vitro CLint (µL/min/mg) HLMKey FindingReference
Avagacestat (BMS-708,163) BCP-Avagacestat >60<19Replacement of p-fluorophenyl with BCP significantly enhanced metabolic stability.[4][6][8]
Indoprofen BCP-Indoprofen SimilarSimilarIn this case, the BCP analogue maintained a comparable pharmacokinetic profile to the parent drug.[5]
Leflunomide BCP-Leflunomide >120 <4.6 The BCP analogue exhibited significantly enhanced metabolic stability compared to the parent drug.[5]

Note: The data illustrates a strong trend of improved or maintained metabolic stability when employing the BCP-for-phenyl-ring substitution strategy.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for determining the metabolic stability of a test compound, such as an iodo-BCP-containing NCE, by monitoring its depletion over time in the presence of HLM and the essential cofactor NADPH.[12][13]

The assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily CYPs) present in liver microsomes.[14] The reaction requires the cofactor NADPH.[12] By quantifying the concentration of the parent compound at various time points, its half-life (t½) and intrinsic clearance (CLint) can be calculated.[15]

  • Test Compound: Stock solution in DMSO (e.g., 10 mM).

  • Control Compounds:

    • High-Clearance Control: Verapamil or Dextromethorphan.[12]

    • Low-Clearance Control: Warfarin or Tolbutamide.

  • Biological Material: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech, LLC).[12]

  • Buffer: 100 mM Potassium Phosphate Buffer (KPO₄), pH 7.4.[13]

  • Cofactor: NADPH Regenerating System (e.g., Corning Gentest™).

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.[12]

  • Equipment: 96-well plates, incubator/shaker (37°C), centrifuge, LC-MS/MS system.[14]

The following diagram illustrates the key steps in the HLM stability assay.

HLM_Workflow cluster_prep Preparation cluster_incubate Incubation cluster_process Processing & Analysis prep_mics 1. Prepare Microsome Working Solution (1 mg/mL in Buffer) prep_cpd 2. Prepare Compound Working Solutions (2 µM in Buffer) pre_inc 3. Pre-incubate Compounds & Microsomes (5 min @ 37°C) prep_mics->pre_inc prep_cpd->pre_inc start_rxn 4. Initiate Reaction (Add NADPH) pre_inc->start_rxn timepoints 5. Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->timepoints quench 6. Quench Reaction (Add ACN with IS) timepoints->quench centrifuge 7. Centrifuge to Pellet Protein quench->centrifuge analyze 8. Analyze Supernatant (LC-MS/MS) centrifuge->analyze calc 9. Calculate t½ & CLint analyze->calc

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

  • Prepare Solutions:

    • Thaw HLM stock at 37°C and dilute to a working concentration of 1 mg/mL in ice-cold 100 mM KPO₄ buffer. Keep on ice.[13]

    • Prepare working solutions of the test compound and controls at 2 µM in KPO₄ buffer. The final incubation concentration will be 1 µM.[12]

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Set Up Incubation Plate:

    • In a 96-well plate, add 50 µL of the 2 µM compound working solution to the appropriate wells.

    • Add 50 µL of the 1 mg/mL HLM working solution to each well.

    • Self-Validation Control: Include "-NADPH" wells where KPO₄ buffer is added instead of the NADPH solution to control for non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the plate for 5 minutes at 37°C in a shaking incubator to equilibrate the temperature.[16]

  • Initiate and Sample:

    • Initiate the metabolic reaction by adding 10 µL of the prepared NADPH solution to each well.

    • Immediately after adding NADPH, take the first sample (T=0) by transferring a 25 µL aliquot into a separate 96-well plate containing 75 µL of ice-cold ACN with internal standard.

    • Return the incubation plate to the 37°C shaker.

    • Collect subsequent 25 µL aliquots at specified time points (e.g., 5, 15, 30, 45, 60 minutes) and quench them in the same manner.[12]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quench plate and vortex thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line of this plot is equal to the elimination rate constant (k).

    • Calculate the half-life using the equation: t½ = 0.693 / |slope| [17]

  • Calculate Intrinsic Clearance (CLint):

    • Calculate the in vitro intrinsic clearance using the equation: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / mg of Microsomal Protein) [17]

A compound with a long half-life (>60 min) and low intrinsic clearance (<20 µL/min/mg) is generally considered to have high metabolic stability.

Conclusion

The bicyclo[1.1.1]pentane scaffold represents a powerful and validated tool for overcoming metabolic liabilities in drug discovery.[6][10] Its inherent resistance to oxidative metabolism, grounded in its sp³-rich and sterically constrained structure, offers a distinct advantage over traditional aromatic rings.[4][11] Iodo-BCP derivatives serve as critical building blocks, providing a direct route to incorporate this highly stable core into NCEs. The comparative data consistently demonstrates that the strategic replacement of a phenyl ring with a BCP moiety can significantly enhance metabolic stability, thereby improving a compound's overall pharmacokinetic profile.[5][6] By utilizing the robust in vitro assays detailed in this guide, researchers can effectively quantify this stability and make data-driven decisions to advance more durable and promising drug candidates through the development pipeline.

References

  • Stepan, A.F., et al. (2012). Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414–3424. Available at: [Link]

  • Bull, J.A., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1294–1314. Available at: [Link]

  • Burton, K.I., & MacMillan, D.W.C. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. Chem, 11. Available at: [Link]

  • Mykhailiuk, P.K. (2022). The LARGEST library of Bicyclo[1.1.1]pentanes for Drug Discovery enabled by Light. ChemRxiv. Available at: [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. Available at: [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Smedley, C.J., & Bull, J.A. (2022). Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives. Chemistry – An Asian Journal, 17(1). Available at: [Link]

  • G.L., D. (2026). Propellane-free access to bicyclo[1.1.1]pentanes. Nature Reviews Chemistry. Available at: [Link]

  • Xia, C.Q., et al. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(3), 363–372. Available at: [Link]

  • Davies, H.M.L. (2020). Transforming C–H Bonds on Bicyclo[1.1.1]pentanes. Nature Research. Available at: [Link]

  • An, G., et al. (2025). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. Available at: [Link]

  • Baranczewski, P., et al. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Pharmacological Reports, 58(4), 453-472. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Poloniae Pharmaceutica, 76(1), 11-22. Available at: [Link]

  • Sodano, T.M., et al. (2024). Photocatalytic Oxidative Activation of Bicyclo[1.1.0]butanes for Formal [2σ+2π] Cycloadditions. ACS Catalysis, 14(18), 13346–13354. Available at: [Link]

  • Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development. Available at: [Link]

  • MacMillan, D.W.C., et al. (2020). Copper-Mediated Synthesis of Drug-like Bicyclopentanes. Nature, 580(7802), 220–226. Available at: [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

Sources

Permeability assays (PAMPA) for BCP vs phenyl acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: PAMPA Permeability of BCP Bioisosteres vs. Phenyl Acetic Acid Scaffolds

Executive Summary: The Developability Bottleneck

In modern drug discovery, optimizing target affinity often comes at the cost of developability. The incorporation of flat, highly lipophilic aromatic systems—such as the ubiquitous phenyl ring found in phenyl acetic acid derivatives—frequently leads to "molecular obesity." This results in poor aqueous solubility, high plasma protein binding, and restricted passive membrane permeability[1].

To overcome this, the bioisosteric replacement of a para-phenyl ring with a bicyclo[1.1.1]pentane (BCP) motif has emerged as a breakthrough strategy[2][3]. This guide objectively compares the performance of BCP-containing compounds against their phenyl acetic acid counterparts in the Parallel Artificial Membrane Permeability Assay (PAMPA), providing mechanistic insights and a self-validating experimental protocol for your laboratory.

Mechanistic Causality: Why BCP Outperforms Phenyl Rings

PAMPA is a high-throughput, non-cell-based assay designed to predict passive, transcellular permeability across a lipid-infused artificial membrane[4]. The superior performance of BCP over phenyl rings in PAMPA is driven by three fundamental physicochemical shifts:

  • Disruption of

    
     Stacking and Crystal Packing:  Phenyl rings are flat (
    
    
    
    -hybridized) and highly prone to
    
    
    stacking. This creates a high crystal lattice energy, which severely limits thermodynamic solubility[5]. BCP is a 3D,
    
    
    -rich aliphatic system that completely disrupts these planar stacking interactions, significantly improving aqueous solubility—a prerequisite for establishing a high concentration gradient in the PAMPA donor well[1][5].
  • Optimal Geometry and Size: BCP perfectly mimics the para-substitution vector of a phenyl ring but is more compact. The diagonal distance of BCP is ~1.85 Å compared to ~2.79 Å for a para-phenyl ring (making it ~35% smaller)[2]. This reduced molecular volume facilitates faster diffusion through the dense hydrophobic core of the PAMPA lipid membrane.

  • Lowered Desolvation Penalty: To permeate a lipid membrane, a molecule must shed its hydration shell. Phenyl rings often incur a high desolvation penalty. By increasing the fraction of

    
     carbons (
    
    
    
    ), BCP lowers the overall lipophilicity (LogD) while optimizing the desolvation energy, allowing the molecule to partition into and out of the artificial membrane with less thermodynamic resistance[6].

Visualizing the Property Shift

The following diagram illustrates the causal pathway by which BCP substitution enhances passive permeability.

G A Phenyl Acetic Acid Scaffold (sp²-rich) B Bioisosteric Replacement (Targeting para-substitution) A->B C BCP Acetic Acid Scaffold (sp³-rich) B->C D Decreased π-π Stacking & Crystal Packing Energy C->D E Lower Desolvation Penalty & Tuned Lipophilicity C->E F Increased Thermodynamic Aqueous Solubility D->F G Enhanced Partitioning into PAMPA Lipid Membrane E->G H High PAMPA Permeability (P_app > 10 x 10⁻⁶ cm/s) F->H G->H

Caption: Workflow demonstrating how BCP bioisosteric replacement improves PAMPA permeability.

Comparative Data Analysis: Phenyl vs. BCP

Experimental data from matched molecular pairs (MMPs) consistently demonstrate the superiority of the BCP motif. Table 1 summarizes the property shifts observed when a phenyl ring is replaced by BCP in the development of LpPLA2 and


-secretase inhibitors[2][5][6][7].

Table 1: Physicochemical and PAMPA Permeability Comparison

Property / MetricPhenyl Derivative (Standard)BCP Bioisostere (Optimized)Impact of BCP Substitution
Hybridization State

-dominant (Planar)

-dominant (3D)
Increases

, reducing off-target toxicity.
Kinetic Solubility (pH 7.4) 8 µM74 µM~9-fold increase due to disrupted crystal packing[5].
Thermodynamic Solubility 399 µg/mL>1000 µg/mL>2.5-fold increase , preventing compound precipitation in assays[5].
PAMPA Permeability (

)
203 nm/s705 nm/s~3.5-fold improvement in passive transcellular diffusion[2][5].
In Vitro Metabolic Stability Moderate (High CYP liability)High (Lower CYP liability)

carbons are less susceptible to oxidative metabolism[2][7].

Data synthesized from published matched molecular pair analyses highlighting the "Aufheben" (sublation) of solubility and permeability[5].

Self-Validating Experimental Protocol: PAMPA Workflow

To objectively compare a phenyl acetic acid derivative against its BCP counterpart, the following self-validating PAMPA methodology must be strictly adhered to. This protocol incorporates mass balance calculations to ensure that low permeability readings are due to true membrane impermeability, rather than non-specific binding or membrane retention[4][8].

Materials Required
  • Donor Plate: 96-well filter plate with a 0.45 µm PVDF membrane (e.g., Millipore Multiscreen).

  • Acceptor Plate: 96-well PTFE or low-binding transport plate.

  • Lipid Solution: 20% (w/v) synthetic lecithin dissolved in dodecane.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Standards: Verapamil (High Permeability Control), Atenolol (Low Permeability Control).

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Carefully pipette 5 µL of the 20% lecithin/dodecane solution directly onto the center of each PVDF filter well in the donor plate.

  • Allow the plate to rest in a fume hood for 10 minutes to ensure uniform evaporation of excess solvent and formation of the artificial lipid bilayer.

Step 2: Solution Preparation

  • Prepare 10 mM stock solutions of the Phenyl derivative, the BCP derivative, and the control standards in 100% DMSO.

  • Dilute the stocks into PBS (pH 7.4) to yield a final donor concentration of 50 µM. Ensure the final DMSO concentration is exactly 1% (v/v) to prevent co-solvent effects on the lipid membrane.

  • Prepare the Acceptor Buffer by adding 1% (v/v) DMSO to blank PBS (pH 7.4) to maintain osmotic and solvent equilibrium across the membrane.

Step 3: Assay Assembly

  • Dispense 300 µL of the Acceptor Buffer into each well of the bottom acceptor plate.

  • Dispense 150 µL of the 50 µM Donor Solutions into the respective wells of the lipid-coated donor plate.

  • Carefully place the donor plate into the acceptor plate, ensuring no trapped air bubbles exist between the filter and the acceptor buffer.

  • Cover the assembly and incubate at 25°C for 5 hours in a humidified environment. Do not agitate, as unstirred water layers (UWL) are critical for mimicking the gastrointestinal tract.

Step 4: Quantification & Self-Validation

  • Post-incubation, carefully separate the plates.

  • Quantify the concentration of the compounds in both the donor (

    
    ) and acceptor (
    
    
    
    ) wells using LC-MS/MS.
  • Self-Validation Check (Mass Balance): Calculate the mass recovery using the formula:

    
    
    Assays yielding <80% recovery indicate membrane retention or plastic binding and must be flagged.
    

Step 5: Permeability Calculation Calculate the apparent permeability (


, in cm/s) using the following equation:


(Where

is the filter area,

is time in seconds, and

is the theoretical concentration if donor and acceptor were fully mixed).

References

  • Highly Predictive and Interpretable Models for PAMPA Permeability National Institutes of Health (NIH) / PMC URL:[Link][4]

  • A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: “BCP-F2” ACS Publications URL:[Link][3]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor Journal of Medicinal Chemistry / ResearchGate URL:[Link][7]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability National Institutes of Health (NIH) / PMC URL:[Link][5]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Institutes of Health (NIH) / PMC URL:[Link][6]

  • HCV Helicase Inhibitors and Methods of Use Thereof Google Patents (US20140227225A1) URL:[8]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability Journal of Medicinal Chemistry / ACS Publications URL:[Link][1]

Sources

Comparative Guide: 3-Iodo-BCP-Acetic Acid vs. Aromatic Analogs in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the utility of 3-iodo-bicyclo[1.1.1]pentane-1-acetic acid (3-I-BCP-CH₂CO₂H) as a high-value bioisostere for 4-iodophenylacetic acid . While traditional aromatic rings provide structural rigidity, they often impose liabilities regarding aqueous solubility (


) and metabolic clearance (

). The BCP scaffold offers a "saturated mimic" that retains the linear vector of para-substituted benzenes while significantly increasing fraction saturated carbon (

), thereby improving the lipophilic efficiency (LipE) and metabolic stability of drug candidates.
The Bioisosteric Rationale: Geometry & Vectors

The primary validation for replacing a phenyl ring with a BCP core is geometric alignment. For a bioisostere to be successful, it must position substituents in a similar spatial orientation to the parent molecule to maintain binding affinity.

Comparative Vector Analysis:

  • Phenyl (Para): The distance between C1 and C4 is ~2.8 Å . The exit vectors are parallel (180°).[1]

  • BCP (Bridgehead): The distance between C1 and C3 is ~1.85 Å . The exit vectors are collinear (180°).[1]

Expert Insight: While the BCP core is physically shorter (~1.0 Å contraction), the extended bond lengths of the bridgehead substituents often compensate for this reduction, resulting in a high degree of pharmacophore overlap.

Diagram 1: Structural & Vector Overlay

Bioisostere_Overlay cluster_phenyl Standard: 4-Iodophenylacetic Acid cluster_bcp Bioisostere: 3-Iodo-BCP-Acetic Acid P_I Iodine P_Ring Phenyl Ring (Flat, Aromatic) P_I->P_Ring  2.8 Å Core Dist   P_Acid Acetic Acid (-CH2COOH) P_Ring->P_Acid B_Core BCP Core (3D, Saturated) P_Ring->B_Core Vector Alignment (180° Exit Angles) B_I Iodine B_I->B_Core  1.85 Å Core Dist   B_Acid Acetic Acid (-CH2COOH) B_Core->B_Acid

Caption: Geometric comparison showing the collinear exit vectors of the phenyl ring and the BCP scaffold. Despite the shorter core distance of BCP, substituent projection remains linear.

Comparative Physicochemical Profiling

The following data contrasts the performance of the 3-iodo-BCP-acetic acid building block against its phenyl analog when incorporated into model drug-like scaffolds.

Table 1: Physicochemical Metrics Comparison

Metric4-Iodophenylacetic Acid (Analog)3-Iodo-BCP-Acetic Acid (Analog)Impact of Replacement
Hybridization

(Aromatic)

(Saturated)
Increases

(Escape from Flatland).
LogD (pH 7.4) High (Lipophilic)Lower (-0.5 to -1.5 units) Reduces non-specific binding; improves LLE.
Solubility (

)
Low (< 50

M typical)
High (> 200

M)
Critical for oral bioavailability.
Metabolic Stability Low (Susceptible to CYP oxidation)High Blocks aromatic hydroxylation; reduces clearance.
Permeability (

)
HighModerate to HighMaintains cell penetration despite lower LogD.

Scientific Rationale: The phenyl ring is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (CYPs). The BCP cage is metabolically inert under standard physiological conditions. Furthermore, the BCP core disrupts the planarity of the molecule, which disrupts crystal lattice energy, thereby significantly enhancing aqueous solubility—a common bottleneck in drug discovery [1, 2].

Experimental Validation Protocols

To validate the BCP replacement in your specific pipeline, two distinct workflows are required: Synthesis (incorporation) and ADME Profiling (evaluation).

A. Synthetic Utility: Cross-Coupling the 3-Iodo Moiety

Unlike aryl iodides, the 3-iodo-BCP moiety involves an sp³ carbon-iodine bond. Traditional Palladium-catalyzed Suzuki couplings often fail due to slow oxidative addition or


-hydride elimination.

Recommended Protocol: Metallaphotoredox Cross-Coupling This modern protocol utilizes a dual catalytic system (Ir/Ni) to facilitate the coupling of the BCP-iodide with aryl bromides, mimicking the connectivity of the parent phenyl compound.

  • Reagents:

    • Substrate: 3-iodo-BCP-acetic acid derivative (protected ester recommended).

    • Coupling Partner: Aryl bromide (Ar-Br).

    • Photocatalyst:

      
       (1 mol%).
      
    • Metal Catalyst:

      
       (5 mol%) / dtbbpy (5 mol%).
      
    • Reductant/Base: TTMSS (Supersilanol) /

      
      .
      
    • Solvent: DME or DMSO.

  • Procedure:

    • Degas solvent with

      
       sparging (Critical: 
      
      
      
      quenches the radical).
    • Irradiate with Blue LED (450 nm) at room temperature for 12–24 hours.

    • Mechanism: The reaction proceeds via a radical mechanism where the BCP-iodide generates a bridgehead radical, which is intercepted by the Nickel catalytic cycle [3].

B. ADME Validation: Microsomal Stability Assay

To prove the "Metabolic Stability" claim, a head-to-head comparison in Human Liver Microsomes (HLM) is required.

  • Preparation: Prepare 10 mM DMSO stocks of the Phenyl-analog and BCP-analog.

  • Incubation:

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4) containing HLM (0.5 mg protein/mL).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot at

    
     min into ice-cold acetonitrile (to quench).
    
  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).
Diagram 2: Validation Workflow

Validation_Workflow cluster_synthesis Step 1: Synthesis cluster_testing Step 2: Validation Assays Start Start: Lead Compound (Phenyl-Acetic Acid Core) Design Design Bioisostere (Replace Ph with BCP) Start->Design Coupling Metallaphotoredox Coupling (Ir/Ni + Blue LED) Design->Coupling Purify Isolate BCP Analog Coupling->Purify Solubility Kinetic Solubility (PBS pH 7.4) Purify->Solubility Metab Microsomal Stability (HLM + NADPH) Purify->Metab Decision Decision Gate: Is LipE Improved? Solubility->Decision Metab->Decision Success Advance to In Vivo PK Decision->Success Yes

Caption: Integrated workflow for synthesizing and validating the BCP bioisostere, moving from computational design to experimental ADME confirmation.

Case Study: The -Secretase Inhibitor Benchmark

The most authoritative validation of this bioisosteric replacement comes from the work of Stepan et al. (Pfizer). In optimizing a


-secretase inhibitor for Alzheimer's disease, the team replaced a fluorophenyl ring with the BCP moiety.

Results of Replacement:

  • Solubility: Improved from <1

    
    g/mL (Phenyl) to 140 
    
    
    
    g/mL (BCP)
    .
  • Metabolism: Human liver microsome turnover was significantly reduced.

  • Potency: The BCP analog maintained nanomolar potency (

    
    ), proving that the vector alignment (Diagram 1) successfully positioned the pharmacophores in the enzyme active site [1].
    

Conclusion for Researchers: 3-iodo-BCP-acetic acid is not merely a spacer; it is a functional tool to rescue lipophilic, insoluble lead compounds. By utilizing the iodine handle for radical-based cross-coupling and the acid handle for amide diversity, researchers can rapidly access a chemical space that offers superior drug-like properties.

References
  • Stepan, A. F., et al. (2012).[2][3] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry, 55(7), 3414–3424.[3][4] 
    
  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445.

  • Merchant, R. R., et al. (2018). "Modular Radical Cross-Coupling with Sulfinates and Carbogenic Leaving Groups." Science, 360(6384), 75-80.

  • Denisenko, A., et al. (2021).[5] "Bicyclo[1.1.1]pentanes: Synthesis and Application in Medicinal Chemistry." ChemMedChem, 16(10), 1539-1556.

Sources

HRMS analysis and fragmentation patterns of iodo-BCP acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Dynamics of Iodo-Bicyclo[1.1.1]pentane (Iodo-BCP) Acids

Introduction Bicyclo[1.1.1]pentane (BCP) derivatives, particularly 3-substituted BCP-1-carboxylic acids, have become cornerstone building blocks in modern medicinal chemistry. They serve as highly effective, sp3-rich bioisosteres for para-substituted phenyl rings and tert-butyl groups, imparting enhanced metabolic stability and favorable physicochemical properties to drug candidates (1)[1]. However, the analytical characterization of halogenated BCPs—specifically 3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid—via High-Resolution Mass Spectrometry (HRMS) presents unique challenges. The combination of high inherent ring strain (~60–65 kcal/mol), a highly labile carbon-iodine (C-I) bond, and a decarboxylation-prone carboxylic acid moiety results in complex, highly sensitive fragmentation patterns (2)[2].

This guide provides an authoritative comparison of HRMS ionization platforms for iodo-BCP acids, detailing the causality behind their fragmentation behaviors and offering field-proven methodologies to ensure structural integrity during analysis.

Comparative Analysis of HRMS Ionization Platforms

When analyzing iodo-BCP acids, the choice of ionization technique dictates whether the intact pseudo-molecular ion or a cascade of strain-release fragments is observed. The weak C-I bond is highly susceptible to homolytic cleavage, while the carboxylic acid group readily loses CO2 under thermal or energetic stress (3)[3].

  • Electrospray Ionization (ESI-HRMS): The gold standard for iodo-BCP acids. Operating in negative ion mode (ESI-), it gently deprotonates the carboxylic acid to yield the [M-H]- ion. However, even under ESI, in-source fragmentation (ISF) can trigger deiodination if capillary voltages are too high.

  • Atmospheric Pressure Chemical Ionization (APCI-HRMS): Utilizes a corona discharge and higher thermal inputs. While effective for neutral BCPs, APCI applied to iodo-BCP acids almost universally results in thermal decarboxylation and deiodination prior to mass analysis.

  • Electron Ionization (EI-GC-MS): The hard ionization of EI (typically 70 eV) completely shatters the BCP core. The intact molecular ion (M+•) is rarely observed. Instead, the spectrum is dominated by the iodine cation (m/z 127),[M-I]+, and ring-opened hydrocarbon fragments.

Table 1: Quantitative and Qualitative Comparison of Ionization Methods for 3-Iodo-BCP-1-carboxylic acid (MW: 238.02 g/mol )

ParameterESI (-) HRMSAPCI (-) HRMSEI (70 eV) GC-MS
Primary Target Ion [M-H]- (m/z 236.94)[M-H-CO2]- (m/z 192.95)[M-I]+ (m/z 111.04)
Intact Ion Survival High (>85% with soft tuning)Low (<10%)Trace / None (0%)
Dominant Fragmentation Minor deiodinationDecarboxylationC-I cleavage, Ring opening
Thermal Degradation Minimal (Ambient to 250°C)High (Vaporizer >350°C)Extreme (Vaporizer >250°C)
Best Application Intact mass confirmationMetabolite tracingStructural fingerprinting

Mechanistic Fragmentation Patterns of Iodo-BCP Acids

Understanding the causality behind BCP fragmentation requires analyzing the thermodynamic vulnerabilities of the molecule. The fragmentation of 3-iodo-BCP-1-carboxylic acid follows three primary pathways:

  • Pathway A: Deiodination (C-I Cleavage). The C-I bond in the BCP system is exceptionally weak. In negative mode ESI, the [M-H]- parent ion (m/z 236.94) frequently ejects an iodine radical (I•) to form a stabilized radical anion[M-H-I]•- at m/z 110.04.

  • Pathway B: Decarboxylation. The carboxylate anion can undergo collision-induced dissociation (CID) to expel CO2 (44 Da), generating a transient 3-iodo-bicyclo[1.1.1]pentyl carbanion (m/z 192.95).

  • Pathway C: Strain-Release Ring Opening. The central C1-C3 bond of the BCP ring holds immense strain. Following the loss of iodine or CO2, the bicyclic system often undergoes skeletal rearrangement, opening into a less strained methylenecyclobutane or substituted alkene derivative (4)[4].

BCP_Fragmentation Parent [3-Iodo-BCP-1-carboxylate]- m/z 236.94 Deiodination [BCP-1-carboxylate]•- m/z 110.04 (Loss of I•) Parent->Deiodination Pathway A: Low Energy CID Decarboxylation [3-Iodo-BCP]- m/z 192.95 (Loss of CO2) Parent->Decarboxylation Pathway B: Thermal/ISF RingOpen1 Ring-Opened Alkene/Cyclobutane Fragments Deiodination->RingOpen1 Pathway C: Strain Release RingOpen2 Ring-Opened Iodo-alkene Fragments Decarboxylation->RingOpen2 Pathway C: Strain Release

Major HRMS fragmentation pathways of 3-iodo-BCP-1-carboxylic acid under negative ESI.

Experimental Protocol: Optimized ESI-HRMS Workflow for Iodo-BCP Acids

To ensure scientific integrity and a self-validating system, the following protocol is designed to minimize in-source fragmentation (ISF) and preserve the [M-H]- ion of iodo-BCP acids during HRMS acquisition (5)[5].

Materials:

  • Analyte: 3-iodo-bicyclo[1.1.1]pentane-1-carboxylic acid (1 µg/mL in LC-MS grade Methanol).

  • Mobile Phase: 90% Methanol / 10% Water with 0.01% Ammonium Hydroxide (NH4OH). (Note: Avoid formic acid, as it suppresses negative ionization of the carboxylic acid).

Step-by-Step Methodology:

  • Sample Preparation: Dilute the iodo-BCP acid standard to 1 µg/mL in the mobile phase. Keep the sample chilled (4°C) to prevent premature thermal degradation of the C-I bond.

  • Instrument Tuning (Soft ESI):

    • Set the ESI probe to Negative Ion Mode.

    • Critical Step: Lower the Capillary/Fragmentor Voltage to 50–70 V (instrument dependent). Standard default voltages (e.g., 120 V+ on Q-TOFs or high S-lens RF levels on Orbitraps) will cause immediate deiodination.

    • Reduce the desolvation gas temperature to ≤ 200°C. High temperatures drive decarboxylation.

  • Flow Injection / LC Separation: Bypass the LC column for direct tuning (Flow Injection Analysis at 0.2 mL/min), or use a short C18 column if separating from synthetic impurities.

  • Data Acquisition: Scan from m/z 50 to 500. Monitor the exact mass of [M-H]- (Calculated: 236.9418).

  • Validation: Gradually increase the collision energy (CE) from 0 eV to 20 eV. You should observe the controlled transition from the intact m/z 236.94 ion to the m/z 110.04 (deiodinated) and m/z 192.95 (decarboxylated) fragments, validating both the parent structure and the fragmentation causality.

HRMS_Workflow Prep Sample Prep (1 µg/mL, 4°C) Tune Soft ESI Tuning (Low Temp, Low Voltage) Prep->Tune Inject Direct Injection (Negative Mode) Tune->Inject Analyze HRMS Acquisition (Orbitrap/TOF) Inject->Analyze Validate CID Validation (0-20 eV) Analyze->Validate

Step-by-step workflow for the soft ESI-HRMS analysis of labile iodo-BCP acids.

Conclusion

The HRMS analysis of iodo-BCP acids requires a delicate balance between achieving sufficient desolvation and preventing the premature cleavage of the highly strained, halogenated core. By utilizing soft ESI(-) techniques and understanding the thermodynamic drivers of deiodination and decarboxylation, researchers can accurately characterize these critical bioisosteres for downstream drug development applications.

References

  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes Source: Macmillan Group / Princeton University URL:[Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry Source: Chemistry LibreTexts URL:[Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes Source: ChemRxiv URL:[Link]

  • Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes Source: NIH / Nature Chemistry URL:[Link]

Sources

Safety Operating Guide

2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: This compound is a Halogenated Organic Acid . It must NEVER be disposed of down the drain or in general trash.

  • Primary Waste Stream: Halogenated Organic Waste (Liquid).

  • Critical Hazard: Potential for iodine liberation (

    
    ) upon decomposition; incompatible with strong oxidizers.
    
  • Storage: Keep cold (

    
    ) and dark until disposal.
    
  • Spill Control: Requires dual neutralization (Acid + Halogen).

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, we must understand its reactivity profile. 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid combines a strained bicyclic core, a reactive alkyl iodide, and a carboxylic acid.

Physicochemical Properties & Waste Classification
PropertyCharacteristicOperational Implication
Structure Bicyclo[1.1.1]pentane (BCP) coreHigh ring strain (~66 kcal/mol).[1] Avoid shock or extreme heat during handling.[2]
Functional Group A Alkyl Iodide (C-I bond)Photosensitive. Can release free Iodine (

) if degraded. Must go to Halogenated Waste.
Functional Group B Carboxylic Acid (-COOH)Corrosive/Irritant. Lowers pH of waste streams.
Physical State Solid (Powder)Dust hazard. Must be dissolved before entering liquid waste drums to prevent clogging/sedimentation.
RCRA Status Characteristic Hazardous WasteLikely D002 (Corrosive) if in solution; treated as Halogenated Organic for incineration.
Compatibility Matrix

WARNING: Segregation is critical to prevent uncontrolled exothermic reactions or toxic gas generation.

Substance ClassCompatibilityReaction Hazard
Strong Oxidizers INCOMPATIBLE Rapid oxidation of iodide to Iodine (

); potential fire.
Strong Bases INCOMPATIBLE Exothermic neutralization; potential to trigger nucleophilic attack on the BCP core.
Halogenated Solvents COMPATIBLE DCM, Chloroform are ideal carriers for disposal.
Non-Halogenated Solvents CONDITIONAL Acetone/Methanol are acceptable for dissolution, but the final mix must be labeled "Halogenated."

Disposal Decision Logic

As a Senior Scientist, I strongly advise against disposing of solids directly into liquid waste carboys. Solids can form "pucks" at the bottom of the drum, creating unknown reaction hotspots.

Workflow: From Bench to Waste Stream

DisposalWorkflow Start Start: Waste Material StateCheck Determine State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Solution (Reaction Mix) StateCheck->Liquid Dissolve Dissolve in Compatible Solvent (DCM or Acetone) Solid->Dissolve Prevent Dust Label Label as HALOGENATED (List: BCP-Acid, Solvent) Dissolve->Label WasteDrum Transfer to HALOGENATED Waste Drum Label->WasteDrum CheckSolvent Verify Solvent Compatibility Liquid->CheckSolvent CheckSolvent->Dissolve Incompatible/Precipitate CheckSolvent->WasteDrum Compatible Log Log in Waste Manifest WasteDrum->Log

Figure 1: Decision matrix for disposing of BCP-Iodide derivatives. Note the mandatory dissolution step for solids.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Do not throw the powder into a solid trash bin. The iodine content classifies this as chemical waste, not general refuse.

  • Preparation: Put on nitrile gloves (double gloving recommended) and safety goggles. Work in a fume hood.

  • Dissolution:

    • Place the solid 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid into a beaker.

    • Add a minimal amount of Acetone or Dichloromethane (DCM) .

    • Why these solvents? Acetone is cheap and burns well in incinerators. DCM is already halogenated, making it the most logical carrier.

    • Swirl until fully dissolved.

  • Transfer: Pour the solution into the Halogenated Organic Waste container.

  • Rinse: Rinse the beaker once with the solvent and add the rinsate to the waste container.

Scenario B: Disposal of Reaction Mixtures

If the compound is dissolved in a reaction solvent (e.g., DMF, THF, DMSO):

  • Segregation: Even if the primary solvent is non-halogenated (like THF), the presence of the alkyl iodide tag mandates that the entire mixture be treated as Halogenated Waste .

  • pH Check (Optional but Recommended): If the reaction was acidic, do not neutralize in the waste drum. Neutralization generates heat. If the quantity is small (<100 mL), pour directly into the waste stream. If large (>500 mL), neutralize in a flask before disposal to prevent drum pressurization.

Emergency Spill Response

Spills of this compound present a dual hazard: Corrosivity (Acid) and Staining/Toxicity (Iodine).

Spill Management Workflow

SpillResponse Alert 1. Alert & Secure Area PPE 2. Don PPE (Silver Shield/Nitrile) Alert->PPE Assess 3. Assess Spill Type PPE->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid/Solution Assess->LiquidSpill ActionSolid Cover with wet paper towel to prevent dust SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite/Pads LiquidSpill->ActionLiquid Neutralize 4. Decontaminate Surface (Sat. Sodium Bicarb + Thiosulfate) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal 5. Collect as Solid Hazardous Waste Neutralize->Disposal

Figure 2: Step-by-step spill response protocol ensuring containment of both dust and chemical hazards.

Decontamination Solution Recipe

For cleaning the benchtop after a spill, prepare a "Quench Mix" to handle both the acid and the iodine:

  • Sodium Bicarbonate (Sat. Aq.): Neutralizes the carboxylic acid.

  • Sodium Thiosulfate (5% Aq.): Reduces any free Iodine (

    
    , purple/brown) back to colorless Iodide (
    
    
    
    ).

Waste Stream Management & Labeling

Regulatory compliance (EPA/RCRA) requires accurate labeling.[3] "Unknown" waste is the most expensive and dangerous waste to handle.

Label Requirements:

  • Signal Word: DANGER

  • Hazard Checkboxes: [x] Corrosive, [x] Toxic, [x] Irritant.

  • Chemical Constituents (Example):

    • Dichloromethane (Solvent): 90%

    • 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid: 5%

    • Acetone (Rinse): 5%

Why Halogenated? Incineration of halogenated compounds produces acid gases (HCl, HI). Facilities must burn these in specific incinerators equipped with alkaline scrubbers to prevent the release of acid rain precursors. Mislabeling this as "Non-Halogenated" can damage incinerator infrastructure and lead to regulatory fines.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. [Link]

  • Levin, M. D., et al. "Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes." JACS Au, 2023. (Context on BCP stability and handling). [Link]

Sources

Personal protective equipment for handling 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to bridge the gap between theoretical hazard data and practical, bench-level execution. Handling 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid requires a highly nuanced approach. While the bicyclo[1.1.1]pentane (BCP) core is prized in drug development as a metabolically stable bioisostere for the phenyl ring, the specific functionalization of this molecule introduces severe, compounding hazards that must be managed through strict, self-validating protocols.

Molecular Hazard Profile & Causality (The "Why")

To handle this compound safely, you must understand the causality behind its reactivity. The hazards are tripartite, stemming directly from its molecular architecture:

  • The BCP Core & Bridgehead Iodine (Photolability): The BCP ring is a highly strained system. Unlike standard alkyl halides, bridgehead iodides on strained rings are susceptible to homolytic cleavage when exposed to light, generating highly reactive radical species[1]. This photolability dictates that the compound must be rigorously shielded from ambient light to prevent degradation and the release of reactive iodine radicals[2].

  • The Acetic Acid Moiety (Corrosivity): The carboxylic acid functional group renders the molecule highly corrosive and hygroscopic. Direct contact with biological tissue causes rapid, irreversible skin burns, protein denaturation, and severe eye damage[3].

  • Synergistic Alkylating Potential: The combination of a reactive bridgehead iodide and a corrosive acid carrier makes this compound a potent alkylating hazard. The acid destroys the protective barrier of the skin, facilitating the rapid dermal absorption of the toxic iodinated core, where it can aggressively alkylate nucleophilic sites on biological macromolecules (e.g., cysteine residues)[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are rapidly degraded by corrosive organic acids. The following quantitative PPE matrix must be strictly adhered to when handling the neat solid or concentrated solutions[5].

PPE CategorySpecificationQuantitative MetricCausality / Rationale
Primary Gloves Butyl RubberThickness: ≥ 0.30 mmBreakthrough: > 480 minImpermeable to highly corrosive organic acids and alkylating agents. Mandatory for handling bulk material.
Secondary Gloves Nitrile (Double-gloved)Thickness: ≥ 0.11 mm (each)Breakthrough: < 60 minProvides tactile sensitivity for fine weighing. Must be changed immediately if contaminated, as acids degrade nitrile rapidly.
Eye Protection Splash Goggles & Face ShieldANSI Z87.1+ CertifiedProtects against corrosive dust and acidic solution splashes.
Body Protection Polypropylene / Tyvek CoatLiquid-proofPrevents corrosive dust or solutions from penetrating standard woven cotton lab coats.
Respiratory P100 Particulate RespiratorFilter Efficiency: ≥ 99.97%Mandatory if a spill occurs outside a fume hood to prevent inhalation of corrosive, alkylating dust.

Operational Safety Workflow

The following logic diagram outlines the critical path for handling this compound. Do not proceed to the next node until the current node's safety parameters are validated.

G Setup 1. Pre-Operation Setup Verify Fume Hood & PPE (Check airflow >100 fpm) Handling 2. Reagent Handling Use Amber Vials Maintain Inert Atmosphere Setup->Handling PPE Confirmed Reaction 3. Reaction Execution Shield from Light Monitor Temperature Handling->Reaction Reagents Transferred Quench 4. Quench & Decontaminate Add 10% Na2S2O3 & 5% NaHCO3 Validate: pH 7 & Starch-Iodide (-) Reaction->Quench Reaction Complete Disposal 5. Waste Segregation Route to Halogenated Acidic Waste Stream Quench->Disposal Decontamination Validated

Operational safety workflow for handling 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid.

Step-by-Step Handling & Self-Validating Protocol

Every protocol in high-stakes chemical handling must be a self-validating system. Do not assume a surface is clean or a reaction is quenched; you must prove it.

Phase 1: Pre-Operation Setup

  • Action: Clear the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm)[6]. Cover the sash with UV-blocking amber film to prevent photolytic C-I bond cleavage[1].

  • Self-Validating Check: Tape a small piece of tissue paper to the bottom of the sash; a steady, unbroken inward pull physically validates the digital airflow monitor.

Phase 2: Reagent Transfer

  • Action: Flush the receiving vessel with Argon or Nitrogen. Weigh the compound using an anti-static weighing boat, as the hygroscopic acid tail can cause static fly-away.

  • Self-Validating Check: Post-transfer, inspect the balance area with a 365 nm UV-A flashlight. The high contrast highlights any errant micro-particles of the powder against the dark benchtop, validating complete containment.

Phase 3: Quenching & Decontamination

  • Action: Neutralize residual compound, spatulas, and contaminated glassware using a 1:1 mixture of 10% aqueous Sodium Thiosulfate (

    
    ) and 5% Sodium Bicarbonate (
    
    
    
    ). Causality: Thiosulfate reduces reactive iodine radicals, while bicarbonate neutralizes the corrosive acetic acid tail.
  • Self-Validating Check 1 (Acidity): Swab the decontaminated surface or aqueous layer with a pH indicator strip. A reading of pH 6.5–7.5 validates the complete neutralization of the corrosive acid.

  • Self-Validating Check 2 (Reactive Iodine): Spot the quenched solution onto starch-iodide paper. If the paper remains white, the reduction of reactive iodine species is validated. A blue/black color indicates incomplete quenching, requiring additional

    
    .
    

Disposal Plan

Because this compound bridges multiple hazard classes, it cannot be disposed of in standard organic waste streams.

  • Segregation: Route all quenched liquids and contaminated solid waste (including gloves and weighing boats) into a dedicated Halogenated Acidic Organic Waste stream[7].

  • Containment: Store waste exclusively in High-Density Polyethylene (HDPE) containers. Do not use metal cans, as the acetic acid moiety will corrode the metal, leading to catastrophic primary containment failure[6].

  • Labeling: Clearly mark the container with: "Danger: Halogenated Acidic Waste. Contains Iodine and Corrosive Carboxylic Acids."

References

  • [3] Fisher Scientific. SAFETY DATA SHEET - Iodoacetic acid. URL:

  • [1] Ripenko, V., et al. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PMC / National Institutes of Health. URL:

  • [4] Thermo Fisher Scientific. SAFETY DATA SHEET - Iodoacetic acid. URL:

  • [7] Chemos GmbH. Safety Data Sheet: iodoacetic acid. URL:

  • [2] Nature Synthesis. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations. PubMed. URL:

  • [6] Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. URL:

  • [5] National Research Council. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.